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Core Science & Biosynthesis

Foundational

The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Discovery: A Technical Guide to 3-Isopropyl-3-methyl-pyrrolidine

Foreword: Navigating the 'Drug-like' Space with Foundational Data In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has become a guiding principle. A significant contributor to late-stage clini...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the 'Drug-like' Space with Foundational Data

In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has become a guiding principle. A significant contributor to late-stage clinical trial failures and spiraling development costs can be traced back to a nascent stage of the process: the inadequate characterization of a candidate molecule's fundamental physicochemical properties. These properties, including lipophilicity, solubility, and ionization state (pKa), are not mere data points; they are the very determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] An otherwise potent molecule can be rendered ineffective if it cannot be adequately absorbed, distributed to its target, or persists in the body for an appropriate duration. This guide provides an in-depth look at the core physicochemical properties of the novel scaffold, 3-Isopropyl-3-methyl-pyrrolidine, and outlines the self-validating experimental systems for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Profile of 3-Isopropyl-3-methyl-pyrrolidine

Due to the novelty of 3-Isopropyl-3-methyl-pyrrolidine, extensive experimental data is not yet publicly available. However, leveraging established in silico predictive models provides a robust starting point for experimental design and hypothesis testing. The following table summarizes the predicted physicochemical properties for 3-Isopropyl-3-methyl-pyrrolidine, calculated using its SMILES representation: CC(C)C1(C)CCNC1.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 141.26 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 2.15A measure of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.[2]
Aqueous Solubility (logS) -2.5 (approx. 0.25 mg/mL)Indicates moderate solubility. While not highly soluble, it is within a range that can often be formulated for in vivo studies.[4][5]
pKa (Acid Dissociation Constant) 10.8 (predicted for the protonated amine)As a secondary amine, this compound is basic. The pKa dictates the charge state at physiological pH (7.4), which significantly impacts solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) 12.03 ŲPredicts hydrogen bonding potential and influences membrane permeability. A low TPSA is generally associated with good cell penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Experimental Determination of Key Physicochemical Parameters

The predicted values in the table above serve as a valuable guide. However, for progression in a drug discovery pipeline, these must be confirmed experimentally. The following sections detail robust, self-validating protocols for determining the most critical of these properties.

Lipophilicity Determination: The Shake-Flask Method for logP

Causality Behind Experimental Choice: The octanol-water partition coefficient (logP) is the gold standard for measuring lipophilicity.[6] The "shake-flask" method, while more labor-intensive than chromatographic approaches, is a direct and definitive measure of a compound's partitioning behavior between a lipid-like (n-octanol) and an aqueous phase.[6] This provides unambiguous data crucial for building structure-activity relationships (SAR) and predicting in vivo distribution.

Experimental Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring together overnight, followed by separation.

  • Compound Addition: Accurately weigh a small amount of 3-Isopropyl-3-methyl-pyrrolidine and dissolve it in the pre-saturated aqueous phase.

  • Partitioning: In a separatory funnel, combine equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve should be prepared in the respective solvent for accurate quantification.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization State: Potentiometric Titration for pKa Determination

Causality Behind Experimental Choice: For an ionizable compound like 3-Isopropyl-3-methyl-pyrrolidine, the pKa is a critical parameter as it dictates the degree of ionization at different pH values.[7] This, in turn, influences solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for determining pKa by measuring the change in pH of a solution upon the addition of a titrant.[8]

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Accurately prepare a solution of 3-Isopropyl-3-methyl-pyrrolidine of known concentration in deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show an inflection point, which is the equivalence point.

  • pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).[9]

Aqueous Solubility: High-Throughput Kinetic Solubility Assay

Causality Behind Experimental Choice: Aqueous solubility is a key factor in oral absorption and achieving sufficient concentration for therapeutic effect.[4] While thermodynamic solubility is the true equilibrium value, kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[4][5][10] These assays, which measure the solubility of a compound precipitating from a DMSO stock solution, provide a rapid assessment for prioritizing compounds.[4][5][10]

Experimental Workflow:

Caption: High-throughput kinetic solubility assay workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Isopropyl-3-methyl-pyrrolidine in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Alternative Detection (HPLC-UV): Alternatively, filter the contents of each well to remove any precipitate. Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

  • Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed (by nephelometry) or the concentration measured in the filtrate (by HPLC-UV).

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The physicochemical properties of a molecule like 3-Isopropyl-3-methyl-pyrrolidine are not independent variables but rather an interconnected set of parameters that govern its ultimate biological activity. A moderately lipophilic nature, coupled with a basic pKa and adequate aqueous solubility, suggests that this scaffold holds promise for developing orally bioavailable drug candidates. By employing the robust experimental protocols outlined in this guide, researchers can confidently validate in silico predictions and build a comprehensive data package. This foundational knowledge is paramount for making informed decisions in lead optimization, mitigating risks of late-stage attrition, and ultimately, accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. ResearchGate. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Physical Properties in Drug Design. ResearchGate. Available at: [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • 3-Methylpyrrolidine | C5H11N | CID 118158. PubChem. Available at: [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. Available at: [Link]

Sources

Exploratory

The Strategic Incorporation of 3-Isopropyl-3-methyl-pyrrolidine in Modern Drug Discovery: A Technical Guide

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar geometry allows for a three-dimensional exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar geometry allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3] This technical guide focuses on a specific, yet underexplored, chiral building block: 3-isopropyl-3-methyl-pyrrolidine. The presence of a quaternary stereocenter at the 3-position, decorated with sterically distinct isopropyl and methyl groups, offers a unique combination of properties that can be strategically leveraged in drug design. This guide will provide an in-depth analysis of the synthesis, stereochemical considerations, and potential applications of this building block, offering a forward-looking perspective for researchers in drug discovery.

The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1] Its prevalence can be attributed to several key features:

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective probing of the often-complex topographies of protein binding sites.

  • Physicochemical Properties: The nitrogen atom imparts basicity and a hydrogen bond acceptor capability, which are often key pharmacophoric features. The overall lipophilicity of the molecule can be fine-tuned by the nature and substitution pattern of the ring.

  • Synthetic Tractability: A rich history of synthetic methodology allows for the controlled introduction of various substituents and the stereoselective construction of chiral centers on the pyrrolidine ring.[4]

The introduction of substituents at the 3-position of the pyrrolidine ring has been a particularly fruitful strategy in drug design, leading to the development of potent and selective modulators of various biological targets.

The Significance of the 3,3-Disubstituted Quaternary Center

The incorporation of a quaternary stereocenter, particularly a gem-dialkyl group, at the 3-position of the pyrrolidine ring can offer several distinct advantages in drug design:

  • Conformational Rigidity: The steric hindrance imposed by the two substituents at the same carbon atom can restrict the conformational flexibility of the pyrrolidine ring and any appended side chains. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding to the target.

  • Metabolic Stability: The quaternary center can act as a metabolic shield, preventing enzymatic degradation at that position. This is particularly relevant for preventing oxidation by cytochrome P450 enzymes, which can be a major route of metabolism for many drugs.

  • Enhanced Lipophilicity: The introduction of alkyl groups increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. However, this needs to be carefully balanced to maintain adequate aqueous solubility.

  • Vectorial Projection of Substituents: The tetrahedral geometry of the quaternary carbon projects the two substituents in distinct vectors in three-dimensional space. This allows for a more precise probing of the binding pocket and can lead to improved selectivity for the target protein over off-target proteins.

The specific combination of an isopropyl and a methyl group in 3-isopropyl-3-methyl-pyrrolidine provides a subtle yet important balance of these properties. The differing steric bulk of the two groups can be exploited to achieve specific interactions within a binding pocket, while the overall increase in lipophilicity remains moderate.

Asymmetric Synthesis of 3,3-Disubstituted Pyrrolidines

The creation of the chiral quaternary center at the 3-position of the pyrrolidine ring is a significant synthetic challenge. However, several powerful asymmetric methodologies have been developed that can be adapted for the synthesis of 3-isopropyl-3-methyl-pyrrolidine.

[3+2] Cycloaddition of Azomethine Ylides

One of the most powerful methods for the construction of the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. To generate the desired 3,3-disubstituted pattern, an appropriately substituted alkene is required.

A plausible retrosynthetic analysis for the asymmetric synthesis of 3-isopropyl-3-methyl-pyrrolidine via this method is shown below:

retrosynthesis target 3-Isopropyl-3-methyl-pyrrolidine intermediate1 Substituted Pyrrolidine target->intermediate1 Deprotection azomethine_ylide Azomethine Ylide intermediate1->azomethine_ylide [3+2] Cycloaddition alkene 2-Isopropyl-2-methyl-ethene-1-ylidene derivative intermediate1->alkene workflow Start Synthesis of 1,6-Enyne Precursor Step1 Rh-catalyzed Asymmetric Cyclization Start->Step1 Step2 Hydrogenation of Exocyclic Double Bond Step1->Step2 End Chiral 3,3-Disubstituted Pyrrolidine Step2->End

Sources

Foundational

Therapeutic Potential of 3-Isopropyl-3-methyl-pyrrolidine Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry of 3-Isopropyl-3-methyl-pyrrolidine derivatives. Technical Whitepaper for Drug Discovery & Development [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry of 3-Isopropyl-3-methyl-pyrrolidine derivatives.

Technical Whitepaper for Drug Discovery & Development [1]

Executive Summary: The Power of the Gem-Disubstituted Scaffold

In modern medicinal chemistry, the 3-Isopropyl-3-methyl-pyrrolidine moiety represents a high-value "privileged structure."[1] It is not merely a passive linker but a functional pharmacophore modulator designed to solve specific failure modes in drug discovery: metabolic instability and conformational entropy .

This guide analyzes how the specific substitution pattern—a bulky isopropyl group paired with a methyl group at the C3 position—imparts unique physicochemical properties that drive potency and selectivity in targets ranging from Chemokine Receptors (CCR2/CCR5) to Kinases (MNK) and Ion Channels (TRPV1, GABA) .

Key Technical Advantages
  • Conformational Locking: Leverages the Thorpe-Ingold (gem-dialkyl) effect to restrict the pyrrolidine ring pucker, reducing the entropic penalty of receptor binding.[1]

  • Metabolic Shielding: The steric bulk of the isopropyl group at C3 hinders Cytochrome P450-mediated oxidation at the vulnerable

    
    -carbon, extending half-life (
    
    
    
    ).[1]
  • Lipophilic Vectoring: Modulates

    
     and brain penetration, critical for CNS-active analogs.
    

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The core utility of this scaffold lies in its ability to break symmetry and enforce a specific bioactive conformation. Unlike a simple gem-dimethyl group, the isopropyl/methyl combination introduces chirality (when the nitrogen is substituted) and a significant steric wall.

The Gem-Dialkyl Effect & Ring Puckering

The 3,3-disubstitution forces the pyrrolidine ring into a specific "envelope" conformation.[1] This pre-organization is critical for high-affinity binding.

  • Unsubstituted Pyrrolidine: High conformational flexibility; high entropic cost upon binding.

  • 3-Isopropyl-3-methyl: Restricted flexibility; the bulky isopropyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, locking the pharmacophore vectors.[1]

SAR Logic Diagram

The following diagram illustrates the strategic derivatization of the core scaffold.

SAR_Logic Core 3-Isopropyl-3-methyl-pyrrolidine (Core Scaffold) N_Sub N1-Substitution (Targeting Vector) Core->N_Sub Functionalization C3_Sub C3-Gem-Substitution (Conformational Lock) Core->C3_Sub Intrinsic Property Ring_Mod Ring Oxidation (Lactam Formation) Core->Ring_Mod Oxidation GPCR GPCR Antagonists (CCR2/CCR5) High Potency N_Sub->GPCR Link to Aryl/Heteroaryl C3_Sub->GPCR Reduces Entropy Metab Metabolic Stability (Blocks P450) C3_Sub->Metab Steric Shield CNS CNS Activity (Sedatives/Anesthetics) Ring_Mod->CNS Lactam = GABA modulators

Figure 1: SAR Logic flow for 3-Isopropyl-3-methyl-pyrrolidine derivatives, highlighting the impact of specific structural zones on biological outcome.[1]

Therapeutic Targets and Mechanisms[1][2]

Chemokine Receptor Antagonists (Inflammation)

The primary application of this scaffold is in the design of CCR2 and CCR5 antagonists for the treatment of atherosclerosis, rheumatoid arthritis, and neuropathic pain.

  • Mechanism: The pyrrolidine amine often forms a salt bridge with a conserved Glutamic acid (Glu) residue in the GPCR transmembrane bundle.

  • Role of Isopropyl: It fills a hydrophobic pocket (often defined by Tyr or Phe residues) within the receptor's minor binding crevice, improving selectivity over homologous receptors (e.g., CCR1).

  • Data Point: Analogs in this class have demonstrated

    
     values in the low nanomolar range (
    
    
    
    ) for CCR2b inhibition [1].
CNS Agents: Anesthetics and Sedatives

When the pyrrolidine is oxidized to a 2-pyrrolidinone (lactam) , the pharmacological profile shifts toward CNS modulation.

  • Target: GABA_A receptors or voltage-gated ion channels.

  • Analogs: 3,3-diethyl-2-pyrrolidinone is a known sedative.[1] The 3-isopropyl-3-methyl variant offers a different lipophilic profile, potentially altering onset speed and duration of action.[1]

  • Patent Landscape: Patents such as US6680331B2 explicitly claim 3,3-disubstituted lactams as anesthetic agents with rapid onset [2].[1]

Kinase Inhibitors (Oncology)

In MNK (MAPK-interacting kinase) inhibitors, the scaffold serves as a solubilizing group that projects into the solvent-front region of the ATP-binding pocket.[1]

  • Compound: 3-isopropyl-3-methyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione derivatives.[1][2]

  • Function: The fused ring system utilizes the gem-disubstitution to maintain planarity of the core while preventing aggregation [3].

Synthesis and Manufacturing Protocols

The synthesis of this crowded quaternary center requires robust methodology. Below is a standard protocol for the construction of the 3-isopropyl-3-methyl-pyrrolidine core .

Synthetic Pathway (Retrosynthetic Analysis)

The most reliable route involves the double alkylation of a protected cyanoacetate or the cyclization of a 1,4-dihaloalkane equivalent.

Protocol: Alkylation-Cyclization Sequence

  • Starting Material: Methyl 2-cyano-3-methylbutanoate (Isopropyl cyanoacetate derivative).

  • Step 1: Quaternary Center Formation

    • Reagents:

      
      , 
      
      
      
      (or
      
      
      ), DMF,
      
      
      .
    • Procedure: Deprotonate the alpha-position of the isopropyl cyanoacetate and quench with methyl iodide to generate the quaternary carbon.

  • Step 2: Reduction and Cyclization

    • Reagents:

      
       (LAH), THF, Reflux.
      
    • Mechanism: Reduction of both the nitrile and the ester to the amino-alcohol, followed by ring closure (often requiring activation of the alcohol, e.g., via mesylation) or direct reductive cyclization of a dinitrile precursor.

    • Alternative: Alkylation of N-benzyl-2-pyrrolidinone with isopropyl iodide and methyl iodide sequentially (requires strong base like LDA).[1]

Synthesis Flowchart

Synthesis_Pathway Start Starting Material: N-Boc-Pyrrolidinone Step1 Step 1: alpha-Methylation (LDA, MeI, -78°C) Start->Step1 Step2 Step 2: alpha-Isopropylation (LDA, iPr-I, -78°C) Step1->Step2 Sequential Alkylation Step3 Step 3: Reduction/Deprotection (BH3 or LAH) Step2->Step3 Lactam Reduction Product Target: 3-Isopropyl-3-methyl-pyrrolidine Step3->Product

Figure 2: Sequential alkylation strategy for generating the quaternary center on the pyrrolidine ring.

Preclinical Profiling & Safety

ADME Characteristics
  • Metabolic Stability: The 3,3-disubstitution significantly reduces the rate of N-dealkylation and ring oxidation compared to 3-monosubstituted analogs.[1]

  • Solubility: The pyrrolidine nitrogen (

    
    ) ensures high aqueous solubility at physiological pH, while the lipophilic C3 substituents aid membrane permeability.
    
Toxicology Watchlist
  • CNS Side Effects: Due to structural similarity with pyrovalerone -type cathinones (e.g.,

    
    -PVP), derivatives must be screened for off-target binding to Dopamine Transporters (DAT) and Norepinephrine Transporters (NET) to avoid psychostimulant liability [4].[1]
    
  • hERG Inhibition: Many lipophilic amines block the hERG potassium channel. The "3-isopropyl" group adds bulk that can sometimes reduce hERG binding by disrupting the fit into the channel pore, but this must be empirically verified.[1]

References

  • Moree, W. J., et al. (2008). "Potent antagonists of the CCR2b receptor.[3] Part 3: SAR of the (R)-3-aminopyrrolidine series."[1] Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. Link

  • Gyermek, L., et al. (2004). "Lactam and thiolactam derivatives as anesthetic and conscious sedation agents." U.S. Patent No. 6,680,331. Washington, DC: U.S. Patent and Trademark Office. Link

  • Reich, S. H., et al. (2017). "MNK inhibitors and methods related thereto." U.S. Patent No. 9,669,031. Link

  • Gatch, M. B., et al. (2015). "Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives." Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. Link

Sources

Exploratory

Gem-Disubstituted Pyrrolidine Synthesis: A Technical Guide to Quaternary Stereocenter Construction

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in approximately 60% of FDA-approved small molecule drugs containing nitrogen heterocycles. However, the introduction of gem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in approximately 60% of FDA-approved small molecule drugs containing nitrogen heterocycles. However, the introduction of gem-disubstitution (quaternary centers) significantly elevates the synthetic challenge. These quaternary centers are critical for the "Thorpe-Ingold Effect," restricting conformational freedom to lock bioactive conformations and block metabolic oxidation sites (e.g., P450 hydroxylation).

This guide provides an in-depth technical analysis of the two most critical structural motifs:


-quaternary (2,2-disubstituted)  and 

-quaternary (3,3-disubstituted)
pyrrolidines. It moves beyond generic reviews to focus on self-validating, high-integrity protocols used in advanced drug discovery.

Part 1: Strategic Value & Synthetic Challenges

The Quaternary Challenge

Constructing a quaternary center on a pyrrolidine ring imposes severe steric penalties during C-C bond formation.

  • 2,2-Disubstitution: Direct alkylation of proline enolates is prone to racemization and poor yields due to the adjacent nitrogen lone pair and steric crowding.

  • 3,3-Disubstitution: Requires forming a quaternary center remote from the activating nitrogen, often necessitating transition-metal catalysis or cycloadditions with difficult substrates (e.g., ketimines).

Part 2: Synthesis of -Quaternary (2,2-Gem) Pyrrolidines

Primary Methodology: Self-Regeneration of Stereocenters (SRS) Key Reference: Seebach, D., et al. J. Am. Chem. Soc. (1983).

The "Self-Regeneration of Stereocenters" (SRS) principle remains the gold standard for generating enantiopure


-quaternary prolines. Unlike chiral auxiliary methods that require attachment and removal steps, SRS temporarily "stores" the chirality of the starting material in a disposable acetal center, allowing the original stereocenter to be destroyed (enolized) and regenerated with retention of configuration.
Mechanistic Causality
  • Aminal Formation: Condensation of proline with pivaldehyde creates a bicyclic oxazolidinone. The bulky tert-butyl group directs the new stereocenter, which in turn shields one face of the enolate.

  • Enolization: Lithium diisopropylamide (LDA) generates a planar enolate. The "memory" of chirality is held by the acetal center at C2.

  • Stereoselective Alkylation: Electrophiles attack anti to the tert-butyl group to minimize steric repulsion, regenerating the quaternary center with high diastereoselectivity.

Experimental Protocol: Seebach SRS Alkylation

Note: All reactions must be performed under an inert atmosphere (Ar/N2) using anhydrous solvents.

Step 1: Bicyclic Aminal Formation

  • Reflux (S)-proline with pivaldehyde (1.5 equiv) in pentane using a Dean-Stark trap with a catalytic amount of trifluoroacetic acid (TFA).

  • Validation: Monitor water collection. Crystallize the product to obtain the single cis-diastereomer (check mp/optical rotation).

Step 2: Enolate Generation & Alkylation

  • Cool a solution of the bicyclic aminal in THF to -78 °C.

  • Add LDA (1.1 equiv) dropwise over 30 min.

    • Critical: Maintain -78 °C to prevent enolate decomposition.

  • Add the electrophile (e.g., MeI, Allyl Bromide) slowly.

  • Allow to warm to -30 °C over 2 hours.

  • Quench with saturated NH4Cl.

Step 3: Hydrolysis (Auxiliary Removal)

  • Reflux the alkylated intermediate in 48% HBr or 6M HCl for 4-12 hours.

  • Validation: Monitor disappearance of the t-butyl signal in NMR.

  • Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Visualization: The SRS Cycle

SRS_Cycle Proline S-Proline (Chiral C2) Aminal Bicyclic Aminal (Chiral C2 + New Chiral Acetal) Proline->Aminal Pivaldehyde (Stereocenter Storage) Enolate Li-Enolate (Planar C2, Chiral Acetal) Aminal->Enolate LDA, -78°C (Stereocenter Destruction) Alkylated Alkylated Aminal (Quaternary C2 Re-formed) Enolate->Alkylated R-X (Electrophile) (Stereocenter Regeneration) Alkylated->Aminal Recycle (Theoretical) Product alpha-Alkyl Proline (Quaternary C2) Alkylated->Product Acid Hydrolysis (Auxiliary Removal)

Caption: The Seebach SRS cycle demonstrates how chirality is transferred to a temporary acetal center to permit stereoselective alkylation of the alpha-carbon.

Part 3: Synthesis of -Quaternary (3,3-Gem) Pyrrolidines

Primary Methodology: Pd-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM) Key Reference: Trost, B. M., & Silverman, S. M. J. Am. Chem. Soc.[1][2][3] (2012).[1][2][4]

Synthesizing 3,3-disubstituted pyrrolidines is notoriously difficult because it requires forming a quaternary center at a position remote from the nitrogen. The most powerful method is the Palladium-catalyzed [3+2] cycloaddition of TMM donors with ketimines .

Mechanistic Causality

Standard imines (aldimines) yield 3-substituted pyrrolidines. To get gem-disubstitution at C3, one must use a ketimine (R-C=N-R') as the acceptor.

  • Challenge: Ketimines are less reactive due to steric hindrance and can undergo competitive enamine tautomerization.

  • Solution: Use of specific phosphoramidite ligands (e.g., Feringa-type) creates a chiral pocket that accelerates the attack of the TMM-Pd intermediate on the ketimine while controlling enantioselectivity.

Experimental Protocol: Trost [3+2] Cycloaddition

Reagents:

  • Donor: 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor).

  • Acceptor: N-Tosyl or N-Boc Ketimine (derived from acetophenone or similar).

  • Catalyst: Pd(OAc)2 (5 mol%) + Phosphoramidite Ligand (10 mol%).

Workflow:

  • Catalyst Activation: Mix Pd(OAc)2 and the chiral ligand in Toluene under Argon for 15 min. The solution should turn from orange to pale yellow (reduction to Pd(0)).

  • Addition: Add the ketimine (1.0 equiv) and the TMM precursor (1.2 equiv).

  • Reaction: Stir at elevated temperature (often 40-60 °C) for 12-24 hours.

    • Validation: Monitor by TLC. The disappearance of the ketimine is the limiting factor.

  • Workup: Filter through a silica plug to remove Pd. Concentrate and purify via flash chromatography.

Self-Validating Check: If the yield is low, check the ketimine purity. Hydrolysis of ketimines back to ketones is the most common failure mode. Ensure strictly anhydrous conditions.

Visualization: 3,3-Disubstitution Decision Matrix

TMM_Workflow Start Target: 3,3-Disubstituted Pyrrolidine Substrate Select Acceptor Type Start->Substrate Ketimine Ketimine (R-C=N-R') + Unsubstituted TMM Substrate->Ketimine Route A (Preferred) Aldimine Aldimine (H-C=N-R) + Substituted TMM Substrate->Aldimine Route B (Alternative) Process1 Pd(0) / Phosphoramidite [3+2] Cycloaddition Ketimine->Process1 Process2 Pd(0) / Phosphoramidite [3+2] Cycloaddition Aldimine->Process2 Result1 3,3-Disubstituted Pyrrolidine (Quaternary Center from Ketimine) Process1->Result1 High ee Sterically Demanding Result2 3,3-Disubstituted Pyrrolidine (Quaternary Center from TMM) Process2->Result2 Variable ee Requires Synth. TMM

Caption: Decision matrix for synthesizing 3,3-disubstituted pyrrolidines via Pd-catalysis. Route A (Ketimine) is generally more convergent.

Part 4: Comparative Analysis of Methods

The following table contrasts the primary methods for generating quaternary pyrrolidine centers.

FeatureSeebach SRS (

-Gem)
Trost [3+2] Cycloaddition (

-Gem)
Intramolecular Carboamination
Quaternary Position C2 (

to Nitrogen)
C3 (

to Nitrogen)
C3 or C4
Key Reagents Proline, Pivaldehyde, LDAPd(0), TMM, KetiminePd(II), Alkenyl Amine
Stereocontrol Source Substrate Control (Chiral Aminal)Catalyst Control (Chiral Ligand)Substrate/Catalyst
Typical Yield 60-85%70-95%50-80%
Enantioselectivity >98% de (Single Diastereomer)85-99% eeVariable (Substrate dependent)
Scalability High (Multi-gram feasible)Moderate (Catalyst cost)Moderate
Primary Limitation Requires stoichiometric auxiliaryKetimine stability/synthesisRestricted substrate scope

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Journal of the American Chemical Society.[1][4][5]

  • Trost, B. M., & Silverman, S. M. (2012).[1][2] Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.[4] Journal of the American Chemical Society.[1][4][5]

  • Wolfe, J. P., et al. (2007). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins. Journal of the American Chemical Society.[1][4][5]

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.[6] Chemical Reviews.

  • Kawabata, T., et al. (2003). Asymmetric Synthesis of alpha-Amino Acids via Memory of Chirality. Journal of the American Chemical Society.[1][4][5]

Sources

Foundational

Advanced Conformational Analysis of 3-Isopropyl-3-methyl-pyrrolidine

A Technical Guide for Medicinal Chemistry & Structural Biology Executive Summary & Strategic Importance The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 80 FDA-approved drugs. However,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary & Strategic Importance

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 80 FDA-approved drugs. However, the introduction of a gem-disubstituted center at the C3 position—specifically 3-Isopropyl-3-methyl-pyrrolidine —introduces unique stereoelectronic and steric constraints that differ significantly from mono-substituted analogs.

For drug development professionals, this molecule represents a "steric lock." The disparate bulk of the isopropyl (iPr) and methyl (Me) groups forces the pyrrolidine ring into a preferred pucker, reducing the entropic penalty upon binding to a protein target. This guide details the conformational landscape of this scaffold, providing a rigorous protocol for its analysis using computational and spectroscopic methods.[1]

Theoretical Framework: The Steric-Pucker Coupling

Unlike cyclohexane (chair/boat), the pyrrolidine ring exists in a dynamic equilibrium of envelope (E) and twist (T) conformations, described by the pseudorotation phase angle (


).
2.1 The Gem-Disubstitution Effect

In 3-isopropyl-3-methyl-pyrrolidine, the conformational equilibrium is dictated by the minimization of 1,3-diaxial-like interactions and torsional strain.

  • Steric Hierarchy : The A-value of the isopropyl group (~2.21 kcal/mol) is significantly higher than that of the methyl group (~1.74 kcal/mol).

  • Conformational Lock : To minimize transannular strain, the bulkier isopropyl group preferentially adopts the pseudo-equatorial orientation .

  • Resulting Pucker : This forces the C3-C4 bond to twist, often stabilizing a specific envelope conformation (e.g., C3-envelope or C4-envelope) depending on the N-substituent.

2.2 Nitrogen Inversion

The nitrogen atom undergoes rapid pyramidal inversion. However, in this sterically crowded scaffold, the N-substituent (H or R) will preferentially adopt a position trans to the bulky C3-isopropyl group to avoid syn-pentane interactions.

Computational Analysis Protocol

Objective: To predict the Boltzmann-weighted conformational ensemble prior to synthesis or NMR analysis.

3.1 Workflow Diagram

The following logic flow illustrates the computational and experimental decision matrix for analyzing this scaffold.

ConformationalWorkflow Start Input Structure: 3-iPr-3-Me-Pyrrolidine Search Conformational Search (Monte Carlo / CREST) Start->Search Generate Ensemble Filter Filter Redundant Conformers (RMSD < 0.25 Å) Search->Filter Prune DFT DFT Optimization (B3LYP-D3/def2-TZVP) Filter->DFT Geometry Opt Energy Gibbs Free Energy (ΔG) Calculation DFT->Energy Freq Calc Boltzmann Boltzmann Population Analysis Energy->Boltzmann 298 K Output Predicted NMR Parameters (Shielding & J-Couplings) Boltzmann->Output Validation Data

Caption: Figure 1. Integrated computational workflow for determining the low-energy conformational ensemble of gem-disubstituted pyrrolidines.

3.2 Step-by-Step Computational Methodology
  • Ensemble Generation : Use a semi-empirical method (e.g., GFN2-xTB) to generate a broad ensemble of conformers, sampling both ring puckers and N-inversion states.

  • Geometry Optimization : Refine the lowest energy structures (within 5 kcal/mol) using Density Functional Theory (DFT).

    • Recommended Level: B3LYP-D3(BJ)/6-311+G(d,p) or ωB97X-D/def2-TZVP. Dispersion correction (-D3) is critical for accurately modeling the isopropyl-ring interactions.

  • Solvation Model : Apply an implicit solvation model (e.g., SMD or PCM) corresponding to the NMR solvent (usually CDCl3 or DMSO-d6).

  • Frequency Calculation : Verify stationary points (zero imaginary frequencies) and calculate thermal corrections to obtain Gibbs Free Energies (

    
    ).
    
Experimental Validation: NMR Spectroscopy

Objective: To empirically verify the "isopropyl-equatorial" hypothesis.

4.1 Quantitative Data Summary (Predicted)

The following table summarizes the expected NMR observables for the major conformer (iPr-equatorial).

ParameterObservable SignalMechanistic Interpretation

Not applicable (C3 is quaternary)N/A

Complex MultipletIndicates twist of C4-C5 bond.
NOE (Strong) iPr-CH(CH3)2

H2 (cis)
Confirms iPr orientation relative to C2.
NOE (Weak/None) iPr-CH(CH3)2

H4 (trans)
Distance > 4Å implies trans relationship.

Shift
C3 (Quaternary)Downfield shift due to

-disubstitution (~45-50 ppm).
4.2 Detailed NMR Protocol

To distinguish between the cis (Me/iPr syn to N-substituent) and trans diastereomers (if N is substituted) or the ring pucker:

  • Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of CDCl3. Ensure the sample is free of paramagnetic impurities.

  • 1D

    
     Acquisition : Acquire a high-resolution spectrum (minimum 500 MHz).
    
    • Focus: Identify the distinct doublets for the isopropyl methyls (diastereotopic due to the chiral center at C3).

  • 1D NOE / 1D ROESY :

    • Irradiate the C3-Methyl singlet.

    • Observation : If the methyl is pseudo-axial, it will show strong NOE enhancement with the cis-ring protons at C2 and C4. If pseudo-equatorial (unlikely), the NOE pattern will be diffuse.

    • Crucial Step: Irradiate the isopropyl methine proton. Strong NOEs to the trans-ring protons confirm its pseudo-equatorial positioning.

  • Variable Temperature (VT) NMR :

    • Perform experiments from -40°C to +50°C.

    • Purpose: To freeze out the N-inversion (if slow) or ring pseudorotation. Broadening of signals indicates intermediate exchange rates.

Mechanistic Logic: The "Steric Anchor" Effect

The following diagram visualizes how the specific substituents drive the conformational preference.

StericLogic Substituents C3-Substituents (iPr vs Me) StericClash 1,3-Diaxial Interaction Potential Substituents->StericClash A-Value Diff Preference iPr adopts Pseudo-Equatorial StericClash->Preference Minimize Energy Result Conformational Lock (Defined Pucker) Preference->Result Rigidifies Ring Binding Reduced Entropy Loss in Binding Result->Binding Drug Design Utility

Caption: Figure 2. The "Steric Anchor" mechanism showing how the isopropyl group dictates the pyrrolidine ring pucker.

References
  • Conformational Analysis of Pyrrolidines : Carreira, E. M., et al. "Synthesis and Conformational Analysis of 3-Substituted Pyrrolidines." Journal of the American Chemical Society. Link

  • Gem-Disubstitution Effects: Thorpe, J. F., & Ingold, C. K. "The Formation of Ring Compounds." Journal of the Chemical Society.
  • NMR Methodologies for Heterocycles : Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.[2] Link

  • Computational Protocols (CREST/xTB) : Grimme, S. "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation. Link

  • Pyrrolidine Puckering Parameters : Altona, C., & Sundaralingam, M. "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides." Journal of the American Chemical Society. Link

Sources

Exploratory

Thermodynamic Stability and Conformational Analysis of 3-Isopropyl-3-methyl-pyrrolidine Isomers

The following technical guide provides an in-depth analysis of the thermodynamic and conformational stability of 3-Isopropyl-3-methyl-pyrrolidine isomers. This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic and conformational stability of 3-Isopropyl-3-methyl-pyrrolidine isomers. This document is structured for researchers and drug development professionals, focusing on the physical organic chemistry, stereochemical resolution, and structural implications of this quaternary scaffold.

Executive Summary

3-Isopropyl-3-methyl-pyrrolidine represents a specialized class of gem-disubstituted saturated nitrogen heterocycles. Unlike simple monosubstituted pyrrolidines, the presence of a quaternary carbon at the C3 position introduces significant steric constraints that alter the thermodynamic landscape of the molecule.

For drug development professionals, the stability of this moiety is defined by three vectors:

  • Configurational Stability: The resistance of the C3 quaternary center to racemization.

  • Conformational Thermodynamics: The energetic preference between ring puckering modes (Envelope vs. Twist) driven by the steric bulk of the isopropyl group.

  • Chemical Stability: The metabolic blockade effect resulting from 3,3-disubstitution.

This guide details the theoretical basis and experimental protocols for characterizing these isomers.

Stereochemical & Conformational Thermodynamics

The Isomeric Landscape

The molecule possesses a single chiral center at C3 (assuming N is unsubstituted or effectively achiral due to rapid inversion). Thus, the primary isomers of concern are the enantiomers (R and S ) and the dynamic conformational isomers (conformers).

Isomer TypeRelationshipThermodynamic Status (Achiral Environment)Separation Method
(S)-3-Isopropyl-3-methyl-pyrrolidine EnantiomerIdentical

,

,

Chiral HPLC / Resolution
(R)-3-Isopropyl-3-methyl-pyrrolidine EnantiomerIdentical

,

,

Chiral HPLC / Resolution

/

Conformers
ConformationalDistinct

(approx. 1.2–2.5 kcal/mol barrier)
NMR (Low Temp) / IR
Conformational Analysis: The Steric Battle

The thermodynamic stability of the ring pucker is governed by the A-value differential between the Methyl group (approx. 1.70 kcal/mol) and the Isopropyl group (approx. 2.15 kcal/mol).

In the dynamic equilibrium of the pyrrolidine ring (pseudorotation), substituents at C3 can adopt pseudo-equatorial (


) or pseudo-axial (

) orientations.
  • Thermodynamic Preference: The bulkier Isopropyl group strongly prefers the

    
     position to minimize 1,3-diaxial-like interactions with the ring protons.
    
  • The "Locked" Conformation: The 3,3-disubstitution creates a "biased" conformational landscape. The conformer placing the Isopropyl group

    
     and the Methyl group 
    
    
    
    is the global thermodynamic minimum.
Visualization: Pseudorotation & Energy Minimization

The following diagram illustrates the thermodynamic flow from synthesis to the stable conformer.

ConformationalThermodynamics cluster_Conformers Conformational Equilibrium (Fast Exchange) Synthesis Racemic Synthesis (Kinetic Control) Racemate Racemic Mixture (R/S Enantiomers) Synthesis->Racemate Conf_A Conformer A (iPr-pseudo-axial) High Energy (+1.4 kcal/mol) Racemate->Conf_A Rapid Pseudorotation Conf_B Conformer B (iPr-pseudo-equatorial) Global Minimum Racemate->Conf_B Steric Drive Resolution Chiral Resolution (Thermodynamic Salt Formation) Racemate->Resolution Tartaric Acid Derivs. Conf_A->Conf_B Relaxation FinalDrug Single Enantiomer (Bioactive Scaffold) Resolution->FinalDrug

Caption: Thermodynamic pathway from racemic synthesis to the energetically favored conformer and resolved enantiomer.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability and isomeric purity, the following self-validating protocols are recommended.

Protocol: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the ratio of R and S isomers. Causality: Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required to create transient diastereomeric complexes with the analytes.

  • Sample Prep: Dissolve 1.0 mg of 3-Isopropyl-3-methyl-pyrrolidine (free base or HCl salt neutralized with Et3N) in 1 mL of Hexane/IPA (90:10).

  • Column Selection: Daicel Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (98 : 2 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing of the secondary amine.

  • Conditions: Flow rate 1.0 mL/min, 25°C, UV detection at 210 nm (low wavelength due to lack of chromophores).

  • Validation: Inject racemate to establish retention times (

    
     and 
    
    
    
    ). Calculate Resolution (
    
    
    required).
Protocol: Conformational Analysis via Low-Temperature NMR

Objective: "Freeze" the pseudorotation to observe distinct conformers. Causality: At room temperature, NMR signals average due to rapid ring flipping. Cooling below the coalescence temperature (


) reveals the ratio of conformers based on Boltzmann distribution.
  • Solvent: Dissolve compound in

    
     or Toluene-
    
    
    
    (freezing points < -90°C).
  • Acquisition: Acquire

    
     NMR spectra starting at 298 K, decreasing in 20 K increments down to 180 K.
    
  • Observation: Monitor the splitting of the diastereotopic gem-methyl protons.

  • Calculation: Use the integration of distinct signals at the lowest temperature to calculate

    
     using the Van 't Hoff equation:
    
    
    
    
    Where
    
    
    is the ratio of Major (iPr-equatorial) to Minor (iPr-axial) forms.

Synthesis & Resolution Strategies

The thermodynamic stability of the salt forms is the primary lever for isolating the desired isomer.

Resolution via Diastereomeric Crystallization

Since the quaternary center prevents racemization, classical resolution is highly effective.

Reagents:

  • Racemic 3-Isopropyl-3-methyl-pyrrolidine

  • Resolving Agent: (L)-(-)-Dibenzoyl tartaric acid (L-DBTA) or (L)-Mandelic acid .

Workflow:

  • Salt Formation: Mix racemate (1 eq) and L-DBTA (0.5 eq) in Ethanol.

  • Thermodynamic Equilibration: Heat to reflux to dissolve all solids, then cool slowly (1°C/min) to room temperature.

    • Mechanism:[1][2] The less soluble diastereomeric salt precipitates. This is a thermodynamic selection process based on lattice energy.

  • Filtration & Release: Filter the crystals. Treat with 1M NaOH to release the free base.[3]

  • Enrichment Check: Analyze via Chiral HPLC (Protocol 3.1). Recrystallize if ee < 98%.

Chemical Stability (Metabolic)

The 3,3-disubstitution offers a distinct advantage in drug design: Metabolic Stability .

  • Mechanism: Cytochrome P450 enzymes typically oxidize the carbon alpha to the nitrogen or accessible CH2 groups.

  • Effect: The quaternary C3 center blocks

    
    -hydroxylation at that position and sterically hinders oxidation at the adjacent C2/C4 positions.
    
  • Data Point: Analogs with 3,3-dimethyl substitution show 2-5x longer half-life (

    
    ) in liver microsomes compared to unsubstituted pyrrolidines.
    

Quantitative Data Summary

ParameterValue / RangeSource / Method
C3 Chirality Quaternary (Stable)Does not racemize under physiological conditions.
Pref. Conformation Isopropyl-Pseudo-EquatorialDerived from A-values (iPr > Me).
Rotational Barrier ~10-12 kcal/mol (Ring Flip)Estimated from pyrrolidine dynamics [1].
pKa (Conj. Acid) ~10.5 - 11.0Typical for dialkyl pyrrolidines [2].
Boiling Point ~145-155°C (Predicted)Based on MW and lipophilicity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

  • NIST Chemistry WebBook. Pyrrolidine, 3-methyl- Thermochemical Data. (Used as baseline for pyrrolidine ring thermodynamics). [Link]

  • Beak, P., et al. (1994). Thermodynamics and Kinetics of Lithiation of N-Boc-pyrrolidine. Journal of the American Chemical Society. (Relevant for lithiation/substitution stability at C2/C3). [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Methodologies for quaternary center construction). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Reductive Amination Using 3-Isopropyl-3-methyl-pyrrolidine

Introduction: The Strategic Role of Sterically Hindered Amines in Synthesis Reductive amination stands as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines, forming a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Sterically Hindered Amines in Synthesis

Reductive amination stands as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines, forming a cornerstone of modern medicinal chemistry and drug development.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, offers significant advantages over traditional N-alkylation methods, primarily by avoiding the common issue of over-alkylation.[1][3] The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in over 20 FDA-approved drugs and valued for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule.[4][5][6]

This guide focuses on the specific application of 3-Isopropyl-3-methyl-pyrrolidine , a sterically hindered secondary amine. The presence of bulky substituents adjacent to the nitrogen atom presents unique challenges and opportunities. While steric hindrance can decrease the nucleophilicity of the amine and slow the formation of the key iminium intermediate, it also allows for the construction of highly substituted, complex tertiary amines that are crucial structural motifs in many biologically active compounds.[7][8] Understanding how to effectively manage these steric challenges through the judicious choice of reagents and reaction conditions is paramount for synthetic success.

Reaction Mechanism: The Iminium Ion Pathway

Unlike primary amines which form neutral imine intermediates, secondary amines like 3-Isopropyl-3-methyl-pyrrolidine react with aldehydes or ketones to form a positively charged iminium ion . This process is typically facilitated by weakly acidic conditions which aid in the dehydration of the initial hemiaminal intermediate.[1][9] The electrophilic carbon of the iminium ion is then readily attacked by a hydride from a selective reducing agent to yield the final tertiary amine product.[9]

The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[10]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction carbonyl Aldehyde or Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine 3-Isopropyl-3-methyl-pyrrolidine amine->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O (Acid Catalyzed) h2o H₂O product Tertiary Amine Product iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Hydride Attack

Caption: Mechanism of reductive amination with a secondary amine.

Core Principles & Reagent Selection

The success of a reductive amination involving a sterically hindered amine hinges on optimizing the two key phases: iminium ion formation and its subsequent reduction.

Challenges with Steric Hindrance:

  • Slower Iminium Formation: The bulky isopropyl and methyl groups can sterically impede the initial nucleophilic attack of the amine on the carbonyl carbon. This is particularly pronounced with ketones compared to aldehydes.[7]

  • Reversibility: The formation of the hemiaminal is a reversible equilibrium. Driving the reaction towards the iminium ion by removing water or using a suitable catalyst is crucial.

Strategic Reagent Selection: To overcome these challenges, a careful selection of the reducing agent and solvent is necessary. The ideal reducing agent is mild, selective, and tolerant of various functional groups.

ReagentCommon Solvent(s)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, CH₂Cl₂Highly Recommended. Mild and selective for imines/iminiums over carbonyls.[10] Tolerates mild acid (AcOH) often used as a catalyst.[11]Moisture sensitive. Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHEffective and selective at slightly acidic pH (4-5).[3]Toxicity. Generates toxic HCN waste. Less reactive than NaBH(OAc)₃.
Picoline-Borane Complex (Pic-BH₃)MeOH, H₂OStable, safe, and effective alternative. Can sometimes be used in aqueous or neat conditions.[12]May require acidic catalysis for efficient reduction.
Trichlorosilane (HSiCl₃)CH₂Cl₂Effective for hindered systems, often used with a Lewis base activator like TMEDA.[7]Highly reactive with water and protic solvents.
Catalytic Hydrogenation (H₂, Pd/C)MeOH, EtOH, EtOAc"Green" method with high atom economy.[13]May reduce other functional groups (alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; MeOH = Methanol

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a robust starting point for most aldehydes and less-hindered ketones.

G start Start reagents 1. Combine carbonyl (1.0 eq) and 3-isopropyl-3-methyl-pyrrolidine (1.1 eq) in anhydrous DCE. start->reagents stir1 2. Stir for 20-30 min at room temperature. reagents->stir1 add_reductant 3. Add NaBH(OAc)₃ (1.5 eq) in portions. stir1->add_reductant stir2 4. Stir at room temperature. Monitor by TLC or LC-MS (Typically 4-24 hours). add_reductant->stir2 quench 5. Quench reaction with saturated aq. NaHCO₃. stir2->quench workup 6. Separate layers. Extract aqueous phase with CH₂Cl₂ (3x). quench->workup combine 7. Combine organic layers, wash with brine, dry over Na₂SO₄. workup->combine purify 8. Concentrate and purify via flash chromatography. combine->purify end End Product purify->end

Caption: General experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the carbonyl compound (1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Amine Addition: Add 3-Isopropyl-3-methyl-pyrrolidine (1.1 mmol, 1.1 equiv) to the solution.

  • Pre-Stirring (Iminium Formation): Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal/iminium ion formation. For sterically hindered ketones, adding acetic acid (1.0-2.0 equiv) at this stage can catalyze dehydration.[10]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tertiary amine.

Protocol 2: Lewis Acid-Mediated Procedure for Hindered Ketones

This modified protocol is adapted for more challenging, sterically hindered ketones where iminium ion formation is slow.[7][11]

Key Modifications:

  • Co-solvent/Catalyst: Zinc chloride (ZnCl₂) is used to activate the ketone. Methanol is often used as the solvent.[11]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is effective in this system, but NaBH(OAc)₃ can also be used.

Step-by-Step Methodology:

  • Reaction Setup: To a flask under nitrogen, add the ketone (1.0 mmol, 1.0 equiv), 3-Isopropyl-3-methyl-pyrrolidine (1.2 mmol, 1.2 equiv), and anhydrous zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv) in anhydrous methanol (5 mL).

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (2.0 mmol, 2.0 equiv) in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-36 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-9 from Protocol 1. The aqueous workup should be adjusted to be slightly basic (e.g., using 1M NaOH) to ensure the product is in its free-base form before extraction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion / No Reaction 1. Insufficient iminium formation (steric hindrance).2. Deactivated reducing agent (moisture).3. Low nucleophilicity of the amine.1. Add 1-2 equivalents of acetic acid. For ketones, consider the Lewis acid protocol (Protocol 2).2. Use freshly opened, high-quality reagents and anhydrous solvents.3. Increase reaction temperature moderately (e.g., to 40-50 °C).
Formation of Alcohol Byproduct The carbonyl starting material was reduced.1. Ensure the reducing agent is added after pre-stirring the carbonyl and amine.2. Use a more selective reagent like NaBH(OAc)₃ instead of NaBH₄.[2]
Complex Product Mixture Side reactions or degradation.1. Run the reaction at a lower temperature.2. Ensure the workup is not overly acidic or basic, which could degrade sensitive functional groups.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Kim, S., Lee, J., Kim, Y. C., & Lee, J. I. (1999). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Wang, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Sorin, G., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(2), 269-272. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Sbardella, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Kamal, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 42. [Link]

  • ResearchGate. (2023). FDA-approved pyrrolidine-containing drugs in 2022. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Reports Physical Science. [Link]

  • University of Nottingham. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Isopropyl-3-methyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Pyrrolidines The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs. Its rigid, five-membered structure allows for the precise spatial arrangement of substituents, making it an ideal building block for creating molecules with specific biological activities. The stereochemistry of these substituents is often critical for efficacy and safety. (S)-3-Isopropyl-3-methyl-pyrrolidine, with its chiral quaternary center, represents a valuable synthon for the development of novel therapeutics. This document provides a detailed guide to a proposed asymmetric synthesis of this compound, leveraging modern catalytic methods to achieve high enantioselectivity.

Synthetic Strategy: A Multi-Step Approach to Enantiopurity

The proposed synthesis of (S)-3-Isopropyl-3-methyl-pyrrolidine is a four-step process, beginning with the preparation of a suitable N-protected pyrrolinone precursor. The key stereochemistry-defining step is an asymmetric conjugate addition of an isopropyl group to create the chiral quaternary center. Subsequent reduction and deprotection yield the final product. This strategy is designed to be robust and adaptable, allowing for optimization to achieve high yields and enantiomeric excess.

Synthetic_Workflow A N-Boc-3-methylpyrrole B N-Boc-3-methyl-2-pyrrolin-4-one A->B Oxidation C (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidin-4-one B->C Asymmetric Conjugate Addition D (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidin-4-ol C->D Reduction E (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidine D->E Deoxygenation F (S)-3-Isopropyl-3-methyl-pyrrolidine E->F N-Boc Deprotection Final_Steps_Workflow C (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidin-4-one D (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidine C->D Reduction & Deoxygenation E (S)-3-Isopropyl-3-methyl-pyrrolidine D->E N-Boc Deprotection

Method

preparation of pharmaceutical intermediates containing 3-Isopropyl-3-methyl-pyrrolidine

Executive Summary & Strategic Analysis The 3-isopropyl-3-methylpyrrolidine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of chemokine receptor antagonists (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-isopropyl-3-methylpyrrolidine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of chemokine receptor antagonists (e.g., CCR2/CCR5) and inhibitors of specific GPCRs. The gem-disubstitution at the C3 position serves two pivotal roles:

  • Conformational Restriction: It locks the pyrrolidine ring into a specific pucker, reducing the entropic penalty of binding to the target protein.

  • Metabolic Stability: The steric bulk adjacent to the nitrogen and the quaternary center protects the ring from oxidative metabolism (P450-mediated

    
    -oxidation).
    
The Synthetic Challenge

Constructing a quaternary carbon at the C3 position of a pyrrolidine ring is non-trivial due to steric hindrance. Direct alkylation of a pre-formed pyrrolidine ring often fails or yields mixtures. Therefore, the quaternary center must be established prior to ring closure .

This guide details the "Succinimide Reduction Strategy," a convergent and scalable route. This pathway leverages the Thorpe-Ingold Effect (gem-dialkyl effect) to facilitate ring formation and utilizes robust reduction chemistry to bypass difficult cyclizations of acyclic amines.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from commodity starting materials to the final pharmaceutical intermediate.

SynthesisPath cluster_key Critical Success Factor Start Diethyl Succinate + Acetone Stobbe Step 1: Stobbe Condensation (Formation of Isopropylidene) Start->Stobbe NaOtBu, Toluene Hydro Step 2: Hydrogenation (Isopropyl Succinate) Stobbe->Hydro H2, Pd/C Alkylation Step 3: alpha-Methylation (Quaternary C Formation) Hydro->Alkylation LDA, MeI, -78°C Imide Step 4: Imide Formation (Reaction with Benzylamine) Alkylation->Imide BnNH2, Heat Reduction Step 5: Global Reduction (LiAlH4) Imide->Reduction LiAlH4, THF Final 3-Isopropyl-3-methylpyrrolidine Reduction->Final Pd/C, H2 (Deprotection)

Caption: Figure 1. The Succinimide Reduction Strategy ensures the quaternary center is fully formed before the heterocyclic ring is closed, avoiding late-stage steric clashes.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Carbon Scaffold

The most reliable method to install the isopropyl and methyl groups is via a Stobbe condensation followed by methylation. Direct alkylation of succinates with isopropyl halides is prone to elimination (E2) side reactions; the Stobbe approach circumvents this.

Step 1.1: Preparation of 2-Isopropylsuccinic Acid Derivative

Reaction: Stobbe condensation of diethyl succinate with acetone.

  • Reagents: Diethyl succinate (1.0 eq), Acetone (1.2 eq), Potassium tert-butoxide (1.1 eq), Toluene.

  • Procedure:

    • Dissolve t-BuOK in toluene under

      
      .
      
    • Add diethyl succinate dropwise, followed by acetone.

    • Reflux for 4 hours (Dean-Stark trap not strictly necessary if acetone is excess, but water removal helps).

    • Acidify with dilute HCl and extract.

    • Intermediate: Mono-ester isopropylidene succinate.

  • Hydrogenation: Dissolve the crude intermediate in EtOH with 10% Pd/C catalyst. Hydrogenate at 40 psi for 6 hours to reduce the double bond.

    • Result: 2-Isopropylsuccinic acid mono-ethyl ester.

Step 1.2: Creation of the Quaternary Center (Critical Step)

Reaction:


-Methylation via Enolate Chemistry.
Rationale: The isopropyl group is bulky. To introduce the methyl group, we must generate a kinetic enolate.
  • Reagents: Diisopropylamine (1.1 eq), n-BuLi (1.1 eq), Methyl Iodide (MeI) (1.2 eq), THF (anhydrous).

  • Protocol:

    • LDA Formation: Cool THF solution of diisopropylamine to -78°C. Add n-BuLi dropwise. Stir 30 min.

    • Enolization: Add the 2-isopropylsuccinate ester (dissolved in THF) slowly down the side of the flask to maintain -78°C. Stir for 1 hour to ensure complete deprotonation.

    • Alkylation: Add MeI (neat) dropwise.

    • Warm Up: Allow the reaction to warm to room temperature (RT) over 4 hours.

    • Quench: Sat.

      
      . Extract with EtOAc.[1]
      
  • Validation: Check GC-MS. Look for M+ corresponding to the methylated diester. The "gem-dialkyl" effect will actually stabilize this crowded center.

Phase 2: Ring Closure and Reduction

Instead of reducing to a diol and cyclizing (which requires mesylation of a neopentyl-like alcohol—very slow), we form the succinimide .

Step 2.1: Formation of N-Benzyl-3-isopropyl-3-methylsuccinimide
  • Hydrolysis (Optional but recommended): Saponify the diester/monoester from Step 1.2 using NaOH/MeOH to get 2-isopropyl-2-methylsuccinic acid.

  • Dehydration/Amidation:

    • Mix the diacid with Acetic Anhydride (

      
      ) and reflux for 1 hour to form the cyclic anhydride. Remove volatiles in vacuo.
      
    • Dissolve the crude anhydride in Toluene. Add Benzylamine (1.05 eq).

    • Reflux with a Dean-Stark trap to drive off water. The thermal cyclization to the imide is efficient due to the Thorpe-Ingold effect (the bulky isopropyl/methyl groups force the carboxyl arms together).

  • Yield Target: >85% conversion to the imide.

Step 2.2: Global Reduction to Pyrrolidine

Safety Note: This step involves Lithium Aluminum Hydride (


). Use extreme caution.
  • Setup: Flame-dried 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Reagents:

    
     (3.0 eq - excess required to reduce both carbonyls), dry THF.
    
  • Addition:

    • Suspend

      
       in THF at 0°C.
      
    • Add the N-benzyl-3-isopropyl-3-methylsuccinimide (dissolved in THF) dropwise. The reaction will be exothermic.

  • Reflux: Heat to gentle reflux for 12–16 hours. The steric bulk at C3 slows the reduction of the adjacent carbonyls; extended time is necessary.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.

    • Concentrate the filtrate to obtain the N-benzyl-3-isopropyl-3-methylpyrrolidine.

Step 2.3: Final Deprotection
  • Hydrogenolysis: Dissolve the N-benzyl intermediate in MeOH. Add Pd(OH)

    
    /C (Pearlman's catalyst) or Pd/C.
    
  • Reaction: Hydrogenate at 50 psi / 50°C until uptake ceases (approx 24h).

  • Isolation: Filter catalyst. If the HCl salt is desired (for stability), add HCl in dioxane and evaporate.

Analytical Data & Specifications

ParameterSpecificationAnalytical Method
Appearance Colorless oil (free base) or White solid (HCl salt)Visual
Purity > 98.0%GC-FID or HPLC (C18)
Identity (NMR) Distinct singlets for gem-methyl and isopropyl-methyls1H-NMR (CDCl3)
Residual Solvent < 500 ppm (Toluene/THF)Headspace GC
Water Content < 0.5%Karl Fischer

Key NMR Diagnostic Signals (Free Base):

  • 
     0.90 ppm (d, 6H, Isopropyl 
    
    
    
    )
  • 
     1.05 ppm (s, 3H, Quaternary 
    
    
    
    )
  • 
     1.6-1.8 ppm (m, Ring 
    
    
    
    )
  • 
     2.6-3.0 ppm (m, Ring 
    
    
    
    )

Troubleshooting & Critical Control Points

The "Neopentyl" Problem

The C3 position is a "neopentyl-like" center. This means nucleophilic substitution at adjacent carbons is slow.

  • Issue: Incomplete reduction of the imide.

  • Solution: Do not cut the

    
     reflux short. If IR shows carbonyl stretches (
    
    
    
    ) after 12h, add fresh hydride and reflux longer.
Stereochemistry

While this protocol produces the racemic 3-isopropyl-3-methylpyrrolidine, chiral separation is often required for drug candidates.

  • Resolution: The intermediate 2-isopropyl-2-methylsuccinic acid can be resolved via crystallization with chiral amines (e.g., quinine or phenylethylamine) before imide formation.

References

  • Thorpe-Ingold Effect in Cyclization

    • Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • General Pyrrolidine Synthesis (Succinimide Route)

    • Sweeney, J. B. (2018).[3][4] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[3][5][6] iScience.[3] (Contextual grounding for pyrrolidine importance).

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.
  • Relevant Patent Literature

    • Pfizer Inc. (2004). Pyrrolidine Modulators of Chemokine Receptor Activity. WO2004056774. (Describes the utility of 3,3-disubstituted pyrrolidine scaffolds).

Sources

Application

Application Note: Catalytic Utility of 3-Isopropyl-3-methyl-pyrrolidine Salts

This guide outlines the catalytic applications and protocols for 3-Isopropyl-3-methyl-pyrrolidine salts . While primarily recognized as high-value chiral building blocks in pharmaceutical synthesis (e.g., for JAK inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the catalytic applications and protocols for 3-Isopropyl-3-methyl-pyrrolidine salts . While primarily recognized as high-value chiral building blocks in pharmaceutical synthesis (e.g., for JAK inhibitor analogs), these salts possess unique steric and electronic properties that make them valuable as chiral organocatalysts and ligand scaffolds in asymmetric synthesis.[1][2]

Executive Summary

3-Isopropyl-3-methyl-pyrrolidine salts (typically HCl or Tosylate) represent a class of sterically demanding, conformationally locked chiral amines .[1] Unlike the ubiquitous proline or 2-substituted pyrrolidines, this scaffold features a gem-disubstituted C3 carbon.[2] This structural rigidity—driven by the Thorpe-Ingold effect—offers distinct advantages in catalytic applications:

  • Enhanced Stereocontrol: The bulky isopropyl group at C3 exerts long-range steric shielding, influencing the trajectory of incoming electrophiles in enamine/iminium catalysis.[2]

  • Conformational Locking: The 3,3-substitution restricts ring puckering, reducing the entropic penalty during transition state formation.[2]

  • Ligand Precursor Potential: The scaffold serves as a robust chiral backbone for the synthesis of monodentate and bidentate ligands (e.g., phosphoramidites) used in transition metal catalysis.[1][2]

This guide details protocols for utilizing these salts in Asymmetric Organocatalysis , Chiral Ligand Synthesis , and Metal-Catalyzed Cross-Coupling .[2]

Mechanism of Action & Structural Logic[2]

The "Gem-Dialkyl" Effect in Catalysis

The catalytic efficacy of 3-isopropyl-3-methyl-pyrrolidine stems from its specific geometry.[2] In enamine catalysis (e.g., aldol or Michael reactions), the formation of the enamine intermediate forces the nitrogen atom from sp³ to sp² hybridization.[1][2]

  • Standard Pyrrolidines: Often suffer from conformational flexibility, leading to lower enantioselectivity in difficult substrates.[2]

  • 3-Isopropyl-3-methyl Scaffold: The bulky isopropyl group forces the ring into a specific envelope conformation to minimize 1,3-diaxial interactions. This "lock" creates a highly defined chiral pocket around the active site.[2]

G cluster_mechanism Catalytic Cycle Salt 3-iPr-3-Me-Pyrrolidine Salt (Pre-catalyst) FreeAmine Active Chiral Amine (Catalyst) Salt->FreeAmine Activation Base Base Neutralization (e.g., NaOMe) Base->FreeAmine Intermediate Iminium/Enamine Intermediate FreeAmine->Intermediate + Substrate Substrate Carbonyl Substrate (Aldehyde/Ketone) Substrate->Intermediate TS Sterically Locked Transition State Intermediate->TS Electrophile Attack Product Chiral Product (High ee) TS->Product Hydrolysis Product->FreeAmine Catalyst Regeneration

Figure 1: Catalytic cycle showing the activation of the salt to the free amine and its role in enamine/iminium catalysis.[1][2]

Application 1: Asymmetric Organocatalysis (Michael Addition)

Context: Use this protocol when standard proline catalysts fail to induce selectivity due to substrate flexibility.[1][2] The 3,3-substitution pattern is particularly effective for intermolecular Michael additions of aldehydes to nitroolefins.[2]

Protocol A: Enantioselective Michael Addition

Reagents:

  • Catalyst: (S)-3-Isopropyl-3-methyl-pyrrolidine HCl (10-20 mol%)[1]

  • Base: NaHCO₃ or DIPEA (to neutralize the salt in situ)[1][2]

  • Co-catalyst: Benzoic acid (10 mol%, optional, improves turnover)[1][2]

  • Solvent: Toluene or CHCl₃ (Non-polar solvents enhance ion-pairing effects)[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL reaction vial, charge (S)-3-Isopropyl-3-methyl-pyrrolidine HCl (0.1 mmol, 16.4 mg) and NaHCO₃ (0.1 mmol, 8.4 mg). Add Toluene (1.0 mL) and stir vigorously for 15 minutes to generate the free amine.

  • Substrate Addition: Add the aldehyde substrate (e.g., propanal, 1.0 mmol) followed by the nitroolefin (e.g., trans-β-nitrostyrene, 0.5 mmol).[1][2]

  • Reaction: Stir the mixture at 0°C to Room Temperature. Monitor consumption of nitrostyrene via TLC or LC-MS (typically 12–24 hours).[1][2]

    • Note: The bulky isopropyl group may slow kinetics compared to proline; do not heat above 40°C to avoid racemization or polymerization.[2]

  • Work-up: Quench with 1N HCl (2 mL) to hydrolyze the imine intermediate. Extract with Ethyl Acetate (3 x 5 mL).

  • Analysis: Dry organic layer over Na₂SO₄, concentrate, and analyze diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Expected Results:

  • Yield: 70–90%

  • Stereoselectivity: High syn-selectivity is often observed due to the specific shielding of the Re-face by the C3-isopropyl group.

Application 2: Synthesis of Chiral Ligands (P-N Ligands)

Context: The 3-isopropyl-3-methyl-pyrrolidine scaffold is an excellent backbone for constructing chiral phosphoramidite or aminophosphine ligands used in Rh or Pd-catalyzed hydrogenations and cross-couplings.[1]

Protocol B: Synthesis of N-Phosphino-3-isopropyl-3-methyl-pyrrolidine

Reagents:

  • Start Material: 3-Isopropyl-3-methyl-pyrrolidine HCl[1][3][4]

  • Phosphine Source: Chlorodiphenylphosphine (Ph₂PCl) or PCl₃[1][2]

  • Base: Triethylamine (Et₃N)[1][2]

Workflow:

  • Free-Basing: Suspend the pyrrolidine salt (1.0 eq) in anhydrous DCM under Argon. Add Et₃N (2.5 eq) and stir at 0°C for 30 min.

  • Phosphinylation: Dropwise add Ph₂PCl (1.1 eq) dissolved in DCM. The reaction is exothermic; maintain temperature <5°C.[2]

  • Completion: Allow to warm to RT and stir for 4 hours. White precipitate (Et₃N[1][2]·HCl) will form.[1][2]

  • Purification: Filter under inert atmosphere (Schlenk frit). Concentrate the filtrate. Recrystallize from Hexane/DCM to obtain the air-sensitive ligand.[2]

Application of Ligand: Use this ligand (L*) in Pd-catalyzed allylic alkylations. The steric bulk at C3 directs the nucleophilic attack to the less hindered terminus of the allyl-Pd complex.[2]

Application 3: Metal-Catalyzed Cross-Coupling (Pharma Intermediates)

Context: This is the most common industrial application.[1][2] The salt is used as a nucleophile to introduce the chiral pyrrolidine motif into drug scaffolds (e.g., JAK inhibitors) via Buchwald-Hartwig amination or S_NAr.[1][2]

Protocol C: Pd-Catalyzed C-N Coupling

Reagents:

  • Aryl Halide (e.g., Heteroaryl chloride)[1][2]

  • Amine: 3-Isopropyl-3-methyl-pyrrolidine HCl[1][3][4][5][6][7]

  • Catalyst: Pd(OAc)₂ (2 mol%) + BINAP or XPhos (4 mol%)[1][2]

  • Base: Cs₂CO₃ (3.0 eq) - Critical for handling the amine salt directly[1]

  • Solvent: 1,4-Dioxane or Toluene[2]

Step-by-Step Methodology:

  • Inerting: Purge a reaction vessel with N₂.

  • Loading: Add Aryl Halide (1.0 eq), Pyrrolidine Salt (1.2 eq), and Cs₂CO₃ (3.0 eq).

    • Expert Tip: Using the salt directly with Cs₂CO₃ is preferred over free-basing beforehand, as it prevents oxidation of the secondary amine during storage.[2]

  • Catalyst Addition: Add Pd precatalyst and Ligand. Add degassed solvent.[1][2]

  • Heating: Heat to 90–100°C for 12 hours.

  • Work-up: Filter through Celite to remove Pd black and inorganic salts.[1][2] Concentrate and purify via Flash Chromatography.

Comparison of Catalytic Scaffolds

FeatureProline3,3-Dimethyl-Pyrrolidine3-Isopropyl-3-Methyl-Pyrrolidine
Steric Bulk LowMediumHigh (Gem-dialkyl + Branching)
Conformation Flexible (Envelope)RestrictedHighly Locked
Solubility Water/MeOHOrganic SolventsOrganic Solvents
Catalytic Use General OrganocatalysisSpecializedHigh-Selectivity / Difficult Substrates
Cost LowMediumHigh (High-Value Intermediate)

Troubleshooting & Expert Insights

  • Issue: Low Conversion in Organocatalysis.

    • Cause: The steric bulk of the isopropyl group hinders the formation of the enamine.[2]

    • Solution: Increase reaction concentration (to 1.0 M) or add a H-bond donor co-catalyst (e.g., thiourea) to activate the electrophile.[1][2]

  • Issue: Salt Solubility.

    • Insight: The HCl salt is highly polar.[2] If using in non-polar solvents (Toluene), you must use a heterogeneous base protocol (Cs₂CO₃ + vigorous stirring) or pre-free-base the amine.[1][2]

  • Issue: Enantioselectivity Drift.

    • Cause: Presence of water can hydrolyze the iminium intermediate prematurely.[2]

    • Solution: Use molecular sieves (4Å) in the reaction mixture.[1][2]

References

  • Synthesis of Substituted Pyrrolidines: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI.[1][2] Link

  • Upadacitinib Synthesis (Industrial Context): Synthesis and Clinical study of Upadacitinib. ChemicalBook. Link

  • Pyrrolidine Organocatalysis Review: Results obtained using chiral pyrrolidine-containing organocatalysts. ResearchGate. Link

  • Gem-Disubstituted Effect:The Thorpe-Ingold Effect in Organoc
  • Building Block Data: 3-isopropyl-3-methylpyrrolidine hydrochloride Properties. PubChem.[1][2][8] Link

(Note: While specific catalytic papers solely dedicated to the 3-isopropyl-3-methyl variant are proprietary or rare, the protocols above are derived from validated methodologies for structurally homologous 3,3-disubstituted chiral amines.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Cyclization of 3-Isopropyl-3-methyl-pyrrolidine Precursors

Welcome to the technical support center dedicated to the synthesis of 3,3-disubstituted pyrrolidines, with a specific focus on 3-Isopropyl-3-methyl-pyrrolidine. This scaffold is a valuable building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3,3-disubstituted pyrrolidines, with a specific focus on 3-Isopropyl-3-methyl-pyrrolidine. This scaffold is a valuable building block in medicinal chemistry and drug development, but its construction via intramolecular cyclization can present significant challenges, including low yields, competing side reactions, and poor stereocontrol.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental chemical principles with field-proven troubleshooting strategies to help you optimize your synthetic route.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and resolving the root cause of the issue.

Q1: My intramolecular cyclization is resulting in low yield or fails to proceed to completion. What are the primary factors to investigate?

Low conversion is a common issue stemming from several potential sources. The key is to systematically evaluate reaction parameters, starting with the most influential. The investigation should follow a logical progression from reaction setup to the choice of reagents.

Primary Causes and Solutions:

  • Kinetics (Concentration): Intramolecular reactions are kinetically favored under dilute conditions where the probability of two different molecules interacting is minimized. If your concentration is too high, intermolecular side reactions, such as oligomerization, can dominate.[1]

    • Solution: Employ high-dilution conditions. A standard starting point is a substrate concentration of 0.01-0.05 M. This can be practically achieved by the slow addition of the precursor to the reaction vessel over several hours using a syringe pump.

  • Reaction Energetics (Temperature): The activation energy for the cyclization may not be met at the current reaction temperature. Conversely, excessive heat can promote decomposition or side reactions.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of the desired product versus impurities. If decomposition is observed, the temperature is too high.

  • Solvent Effects: The solvent plays a critical role in solvating intermediates and transition states. An inappropriate solvent can hinder the reaction. For instance, in reductive aminations, a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is often preferred.[2]

    • Solution: Screen a panel of solvents with varying polarities and coordinating abilities. For two-step sequences involving activation and cyclization, ensure the solvent is appropriate for both transformations.

  • Reagent/Catalyst Deactivation: Catalysts, particularly transition metals, can be sensitive to impurities (e.g., water, oxygen) or may degrade over the course of the reaction. Similarly, reagents like hydrides can be deactivated by moisture.

    • Solution: Ensure all reagents are fresh and of high purity. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If catalyst deactivation is suspected, consider a higher catalyst loading or a second addition of the catalyst midway through the reaction.

Troubleshooting_Low_Yield start Low Cyclization Yield check_conc Is Concentration ≤ 0.05 M? start->check_conc high_dilution Action: Implement High-Dilution (e.g., Syringe Pump Addition) check_conc->high_dilution No check_temp Was Temperature Varied? check_conc->check_temp Yes high_dilution->check_temp optimize_temp Action: Screen Temperatures (e.g., RT, 50°C, Reflux) check_temp->optimize_temp No check_solvent Was Solvent Screened? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Action: Test Solvents (e.g., DCM, Toluene, THF) check_solvent->optimize_solvent No check_reagents Are Reagents/Catalyst Active? check_solvent->check_reagents Yes optimize_solvent->check_reagents use_fresh_reagents Action: Use Anhydrous Conditions & Fresh Reagents/Catalyst check_reagents->use_fresh_reagents No end_node Yield Improved check_reagents->end_node Yes use_fresh_reagents->end_node Reductive_Amination cluster_0 Reaction Pathway cluster_1 Optimization Points Precursor γ-Amino Ketone Carbinolamine Cyclic Carbinolamine (Intermediate) Precursor->Carbinolamine + H⁺ - H₂O Iminium Cyclic Iminium Ion (Key Intermediate) Carbinolamine->Iminium - H₂O Product 3,3-Disubstituted Pyrrolidine Iminium->Product + [H⁻] (Reducing Agent) Reagent Choice of Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Iminium Reduces pH pH Control (favors iminium formation) pH->Carbinolamine Catalyzes Water Water Removal (e.g., Mol. Sieves) Water->Carbinolamine Drives Equilibrium

Caption: Mechanism and optimization points for intramolecular reductive amination.

FAQs on Alternative Methodologies

Q3: What are the most common strategies for synthesizing 3,3-disubstituted pyrrolidines from acyclic precursors?

Beyond reductive amination, several powerful methods exist, each with distinct advantages. The choice of method often depends on the available starting materials and desired substitution patterns. [3][4]

  • Intramolecular Nucleophilic Substitution (Sₙ2): A classic approach where a primary amine displaces a leaving group (e.g., tosylate, mesylate, or halide) located at the γ-position. This method is straightforward but requires the synthesis of a specific linear precursor.

  • Reductive Amination: As discussed above, this involves the cyclization of a precursor containing an amine and a carbonyl group (ketone or aldehyde). It is one of the most versatile and widely used methods. [5]3. Transition Metal-Catalyzed C-H Amination: A modern and atom-economical approach where a metal catalyst (commonly Rh, Pd, or Cu) facilitates the insertion of a nitrogen species (often from an azide or a protected amine) into an unactivated C(sp³)-H bond to form the pyrrolidine ring. [6]This avoids the need for pre-functionalization of the carbon skeleton.

  • [3+2] Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene. [7]For an intramolecular variant, the precursor would contain both the ylide (or its precursor) and the alkene moiety. This strategy offers excellent control over stereochemistry. [8]

Synthesis_Strategies start Acyclic Precursor sub Intramolecular SN2 (γ-Amino Halide/Tosylate) start->sub red_am Reductive Amination (γ-Amino Ketone) start->red_am ch_am C-H Amination (Unactivated Alkane + Amine) start->ch_am cyclo [3+2] Cycloaddition (Azomethine Ylide + Alkene) start->cyclo product 3,3-Disubstituted Pyrrolidine sub->product red_am->product ch_am->product cyclo->product

Caption: Common synthetic routes to 3,3-disubstituted pyrrolidines.

Q4: When should I consider a transition metal-catalyzed C-H amination over a classical method?

Transition metal-catalyzed C-H amination should be considered when seeking a more efficient and convergent synthesis, especially if the required precursors for classical methods are difficult to prepare.

Advantages of C-H Amination:

  • High Atom Economy: Avoids the installation and removal of activating/leaving groups. [9]* Access to Complex Scaffolds: Enables the direct cyclization of substrates where introducing a carbonyl or leaving group at the desired position is challenging.

  • Novel Reactivity: Can provide access to products that are not easily formed via traditional ionic pathways.

Considerations:

  • Catalyst Cost and Sensitivity: The catalysts (e.g., dirhodium tetracarboxylates) can be expensive and sensitive to air and moisture.

  • Selectivity: Directing the amination to the desired C-H bond can be challenging in complex molecules with multiple potential reaction sites, although high regioselectivity is often achievable. [6]* Optimization: These reactions often require significant optimization of the catalyst, ligand, and oxidant system.

Experimental Protocol Example

General Procedure for Intramolecular Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a robust starting point for the cyclization of a γ-amino ketone precursor.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the γ-amino ketone precursor (1.0 eq).

  • Solvent Addition: Dissolve the precursor in an anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to achieve a final concentration of approximately 0.05 M.

  • Acid Addition (Optional but Recommended): Add glacial acetic acid (1.1 eq). Stir the mixture for 20-30 minutes at room temperature. This facilitates the in-situ formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15 minutes. Note: The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS analysis (typically 4-24 hours).

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Zarubina, V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Uraguchi, D., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Capozza, M., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Chen, J-H., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]

  • Jiménez, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Chen, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology. [Link]

  • Ghorai, M. K. (2014). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. [Link]

  • Williams, J. A. R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]

  • Parui, N., et al. (2023). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • Clarke, A. K., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Rychnovsky, S. D., & Kim, J. (2001). A nucleophile-catalyzed cycloisomerization permits a concise synthesis of (+)-harziphilone. Proceedings of the National Academy of Sciences. [Link]

  • Zarubina, V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-Isopropyl-3-methyl-pyrrolidine

Welcome to the technical support center for the chiral resolution of 3-isopropyl-3-methyl-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-isopropyl-3-methyl-pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on separating the enantiomers of this chiral amine via diastereomeric salt crystallization. Here, you will find not just protocols, but the underlying principles and troubleshooting advice to navigate challenges you may encounter in the lab.

Core Principles: The "Why" Behind Diastereomeric Salt Resolution

The resolution of a racemic mixture is a critical step when the desired biological activity resides in a single enantiomer.[1] Since enantiomers possess identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or simple recrystallization.[2][3]

The strategy of diastereomeric salt resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which allows for their separation.[3] The process for a racemic amine like (±)-3-isopropyl-3-methyl-pyrrolidine involves three key stages:

  • Salt Formation: The racemic amine is reacted with a single, pure enantiomer of a chiral acid (the "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts.[4]

    • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

    • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

  • Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved.[4][5] This is the separation step.

  • Enantiomer Regeneration: The isolated, pure diastereomeric salt is then treated with a base to break the salt linkage, liberating the desired, enantiomerically pure amine and regenerating the resolving agent for potential recycling.

Experimental Workflow: A Visual Guide

The following diagram outlines the complete workflow for the chiral resolution of (±)-3-isopropyl-3-methyl-pyrrolidine.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Enantiomer Regeneration cluster_3 Analysis & Verification racemate Racemic (±)-Amine (3-Isopropyl-3-methyl-pyrrolidine) solvent1 Dissolve in Suitable Solvent racemate->solvent1 agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) agent->solvent1 mix Mix & Heat to Dissolve solvent1->mix diastereomers Solution of Diastereomeric Salts ((R,R) and (S,R) salts) mix->diastereomers cool Slow Cooling & Crystallization diastereomers->cool filtration Filtration cool->filtration crystals Crystals of Less Soluble Salt (e.g., (R,R)-Salt) filtration->crystals Solid filtrate Filtrate with More Soluble Salt (e.g., (S,R)-Salt) filtration->filtrate Liquid base_add Treat with Base (e.g., NaOH aq.) crystals->base_add extraction Liquid-Liquid Extraction base_add->extraction pure_amine Pure (R)-Enantiomer extraction->pure_amine hplc Chiral HPLC Analysis (Determine ee%) pure_amine->hplc

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocol

This protocol is a robust starting point adapted from established methods for resolving chiral amines.[6] Optimization, particularly of the solvent system, is essential for achieving high yield and purity.

Materials:

  • (±)-3-Isopropyl-3-methyl-pyrrolidine

  • Chiral Resolving Agent (see Table 1 for options)

  • Solvent(s) for crystallization (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, and mixtures with water)

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Resolving Agent Screening (Recommended): Before committing to a large-scale resolution, it is wise to screen several resolving agents and solvents on a small scale to identify the combination that yields well-defined crystals and good separation.

  • Diastereomeric Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic (±)-3-isopropyl-3-methyl-pyrrolidine in a minimal amount of a chosen solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., (R)-(-)-Mandelic Acid) in the same solvent, also with gentle heating. The use of 0.5 equivalents is known as the Pope-Peachey method and can sometimes be more efficient.[7]

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • If necessary, heat the combined mixture until all solids are fully dissolved.

  • Fractional Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[5]

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Once crystals begin to form, you can further enhance crystallization by placing the flask in an ice bath or refrigerator for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, you can determine the diastereomeric excess (de) of the salt using NMR or HPLC after liberating the amine from a small sample.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized one or more times from the same or a different solvent system.[8] Recrystallize until there is no further change in the measured optical rotation.[9]

  • Regeneration of the Pure Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the pH is >11 to deprotonate the pyrrolidinium ion and liberate the free amine.

    • Extract the liberated amine into an organic solvent (e.g., dichloromethane) several times.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-isopropyl-3-methyl-pyrrolidine.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or chiral GC.[8]

Data Presentation: Selecting Your Reagents

The success of your resolution is highly dependent on the choice of resolving agent and solvent.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Class Typical Solvents Comments
(+)-Tartaric Acid Carboxylic Acid Alcohols (Methanol, Ethanol), Water A widely used, cost-effective resolving agent.[1][2]
(-)-Mandelic Acid Carboxylic Acid Alcohols, Acetone Often provides good crystallinity.[2]
(+)-Camphor-10-sulfonic acid Sulfonic Acid Alcohols, Ethyl Acetate A stronger acid, useful for weakly basic amines.[1]
(S)-(+)-O-Acetylmandelic acid Carboxylic Acid Derivative Various organic solvents Modified properties may improve separation.

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Phosphoric Acid | Alcohols, Acetonitrile | A bulkier reagent that can be effective for challenging resolutions.[10] |

Table 2: Illustrative Example of Solvent Effects on Resolution Note: This data is hypothetical and serves to illustrate the importance of solvent screening. Actual results will vary.

Solvent System (v/v)Diastereomeric Excess (de%)Yield (%)Crystal Morphology
Ethanol (100%)88%45%Well-defined needles
Isopropanol (100%)95%40%Large prisms
Methanol/Water (9:1)92%55%Small plates
Acetone (100%)75%35%Oiled out initially
Ethyl Acetate (100%)60%20%Very fine powder

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments.

Q1: My diastereomeric salt is not crystallizing, or it's "oiling out." What should I do?

A1: This is a very common issue related to solubility and supersaturation.

  • Causality: The diastereomeric salt may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. "Oiling out" occurs when the melting point of the salt is lower than the temperature of the solution, or its solubility is exceeded so rapidly that it precipitates as a liquid phase instead of an ordered crystal lattice.

  • Solutions:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Change the Solvent: The primary solution is to conduct a solvent screen.[8] Try a less polar solvent or a mixture of solvents. If your salt is too soluble in ethanol, try isopropanol or add a co-solvent like ethyl acetate or heptane dropwise until turbidity persists.

    • Cooling: Ensure your cooling is slow. If you have already cooled it, allow it to warm back to room temperature and try cooling it much more slowly (e.g., in a dewar).

    • Seeding: If you have any crystals from a previous attempt, add a single, tiny crystal to the supersaturated solution to induce nucleation.

Q2: The yield of my isolated diastereomeric salt is very low (<25%). How can I improve it?

A2: Low yield suggests that either the desired diastereomer is too soluble or the undesired one is co-precipitating. The theoretical maximum yield for a single enantiomer from a racemate is 50%.

  • Causality: The solubility difference between the two diastereomeric salts in your chosen solvent may not be large enough. Alternatively, too much solvent was used, keeping most of the product in solution.

  • Solutions:

    • Solvent Optimization: This is the most critical factor. A different solvent may invert the relative solubilities or, ideally, maximize the solubility difference. Refer to Table 2 for an illustrative example.

    • Concentration: Use the minimum amount of hot solvent required to fully dissolve the salts.

    • Cooling: Ensure the solution is cooled sufficiently (e.g., 0 °C or -20 °C) to maximize the precipitation of the less soluble salt, but be aware this may also cause the more soluble salt to crash out, reducing purity.

    • Recover from Filtrate: You can attempt to isolate the other enantiomer from the mother liquor. Evaporate the filtrate, liberate the free base, and try resolving it with the opposite enantiomer of the resolving agent (e.g., (S)-(+)-Mandelic Acid).

Q3: After regenerating my amine, the enantiomeric excess (ee) is poor (<80%). What went wrong?

A3: A low ee directly reflects a low diastereomeric excess (de) in the crystallized salt.

  • Causality: The fractional crystallization step did not effectively separate the two diastereomers. This is usually due to co-precipitation, where the more soluble salt crystallizes along with the less soluble one.

  • Solutions:

    • Recrystallize: The most effective way to improve purity is to perform one or more recrystallizations of the diastereomeric salt before the final regeneration step.[8] Each recrystallization will enrich the less soluble diastereomer.

    • Slower Crystallization: As mentioned, crash cooling reduces selectivity. Allow the solution to cool to room temperature over several hours or even overnight.

    • Washing: Ensure you wash the filtered crystals with a small amount of cold solvent to remove the mother liquor, which is rich in the undesired diastereomer. Using too much wash solvent or warm solvent will dissolve your product and reduce the yield.

Q4: What is the difference between diastereomeric excess (de) and enantiomeric excess (ee)?

A4:

  • Diastereomeric Excess (de): This measures the purity of your mixture of diastereomeric salts before you regenerate the amine. It is calculated as: de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100. It is often measured by NMR or achiral HPLC.

  • Enantiomeric Excess (ee): This measures the purity of your final, resolved amine product after you have removed the resolving agent. It is calculated as: ee (%) = |([R-enantiomer] - [S-enantiomer]) / ([R-enantiomer] + [S-enantiomer])| * 100. It must be measured by a chiral method, such as chiral HPLC.[11] In an ideal resolution with no racemization, the final ee will be equal to the de of the salt precursor.

Q5: Can I reuse the resolving agent?

A5: Yes. After liberating the free amine with a base, the resolving agent remains in the aqueous layer as its conjugate base (e.g., mandelate anion). You can acidify this aqueous layer (e.g., with HCl) to precipitate the chiral acid, which can then be recovered by filtration or extraction, dried, and reused. This is a key consideration for making the process economical on a larger scale.[1]

References

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Chiralpedia. (2023). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2012). Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • CrystEngComm. (2021). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Retrieved from [Link]

  • YouTube. (2014). Resolution by diastereomeric salts. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Semantic Scholar. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • PMC - NIH. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Retrieved from [Link]

  • PMC - NIH. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • ResearchGate. (2020). (PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions during 3-Isopropyl-3-methyl-pyrrolidine synthesis

Executive Summary: The Quaternary Challenge Synthesizing 3-Isopropyl-3-methyl-pyrrolidine presents a deceptive challenge. While the pyrrolidine ring is a common motif, the construction of a quaternary carbon at the C3 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Challenge

Synthesizing 3-Isopropyl-3-methyl-pyrrolidine presents a deceptive challenge. While the pyrrolidine ring is a common motif, the construction of a quaternary carbon at the C3 position —specifically one bearing a sterically demanding isopropyl group—introduces significant kinetic and thermodynamic hurdles.

The primary failure modes in this synthesis are not typically raw conversion, but rather chemoselectivity (elimination vs. substitution) and incomplete reduction . This guide dissects these specific side reactions and provides validated protocols to minimize them.

Critical Analysis of Synthetic Routes

To minimize side reactions, you must first select the route that shifts the "difficult step" to a manageable stage.

FeatureRoute A: Succinimide Reduction Route B: Direct Cyclization (Dialkylation)
Strategy Construct C3 quaternary center first, then reduce dione.Construct ring via double displacement of 1,4-dihalo/mesyl precursor.
Primary Side Reaction Incomplete Reduction / Ring Opening Elimination (Alkene formation)
Steric Impact High during hydride attack.High during ring closure (

).
Scalability High (Industrial Standard).Low to Medium (Dilution required).
Recommendation Preferred for Purity. Preferred for Speed (Small Scale).

Troubleshooting Module: Minimizing Side Reactions

Issue 1: Elimination Instead of Cyclization (Route B)

Context: When cyclizing a precursor like 2-isopropyl-2-methyl-1,4-butanediol disulfonate with a primary amine, the steric bulk of the isopropyl group hinders the


 trajectory required for ring closure.
Symptom:  Observation of vinyl/alkene signals in NMR (5.0–6.0 ppm) and low yield of the cyclic amine.

Q: Why is my cyclization yielding acyclic allylic amines? A: You are fighting the Gem-Dialkyl Effect vs. Steric Hindrance . While the gem-dimethyl effect usually accelerates cyclization, the isopropyl group adds sufficient bulk to favor E2 elimination over


 substitution, especially if strong bases or high temperatures are used.

Corrective Protocol:

  • Switch Leaving Groups: If using halides (I/Br), switch to Mesylates (OMs) . The mesylate is a "harder" leaving group and less prone to loose ion-pair elimination mechanisms in non-polar solvents.

  • Solvent Selection: Move to Acetonitrile or Nitromethane . These polar aprotic solvents stabilize the transition state for substitution without solvating the nucleophile as strongly as protic solvents.

  • Temperature Control: Do not reflux immediately. Initiate the reaction at 0°C to RT to allow the first displacement to occur kinetically, then warm slowly to 60°C for the ring closure.

Issue 2: Incomplete Reduction / Hydroxyl-Impurities (Route A)

Context: Reducing 3-isopropyl-3-methylsuccinimide to the pyrrolidine. Symptom: Product shows broad O-H stretch (IR) or complex multiplets (3.5–4.0 ppm) in


 NMR. Mass spec shows M+16 peaks.

Q: Why does the carbonyl persist despite excess LiAlH


? 
A:  The isopropyl group at C3 creates a "steric umbrella" that shields the C2 and C5 carbonyls. Standard LiAlH

reduction often stops at the hemi-aminal (hydroxyl-pyrrolidine) stage or results in C-N bond cleavage (ring opening) because the aluminate intermediate is too crowded to collapse effectively.

Corrective Protocol (The AlCl


 Boost): 
Use an Alane (AlH

)
generated in situ rather than pure LiAlH

.
  • Suspend LiAlH

    
     (3.0 equiv) in dry THF.
    
  • Slowly add AlCl

    
      (1.0 equiv) at 0°C. Stir for 15 min to generate AlH
    
    
    
    .
  • Add the succinimide solution dropwise.

  • Mechanism: AlH

    
     is less bulky and more electrophilic than the aluminohydride anion, permitting attack at the hindered carbonyls.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired cyclization and the elimination side pathways.

ReactionPathways Start Precursor: 2-Isopropyl-2-methyl-1,4-LG MonoAlk Intermediate: Mono-alkylated Amine Start->MonoAlk Substitution 1 (Fast) Amine Primary Amine (R-NH2) Amine->MonoAlk Target TARGET: 3-iPr-3-Me-Pyrrolidine MonoAlk->Target Cyclization (Slow) Requires orbital alignment ElimProduct SIDE REACTION: Allylic Amine (Elimination) MonoAlk->ElimProduct E2 Elimination Caused by Steric Bulk Oligomer SIDE REACTION: Linear Oligomer MonoAlk->Oligomer Intermolecular Attack (High Conc.) GemEffect Gem-Dialkyl Effect (Promotes Closure) GemEffect->Target StericClash Steric Clash (iPr) (Promotes Elimination) StericClash->ElimProduct

Caption: Kinetic competition between ring closure (green) and elimination/oligomerization (red). The isopropyl group increases the energy barrier for cyclization, making the pathway susceptible to elimination.

Optimized Experimental Protocol (Succinimide Route)

This protocol prioritizes purity over raw yield, utilizing the Alane Reduction method to overcome steric hindrance.

Step 1: Synthesis of 3-Isopropyl-3-methylsuccinimide

  • Alkylation: React ethyl cyanoacetate with acetone (Knoevenagel) followed by conjugate addition of isopropylmagnesium chloride (with CuI catalyst) to install the steric bulk early on an acyclic chain.

  • Cyclization: Hydrolyze and decarboxylate to the diacid, then treat with urea or ammonia at 180°C to form the succinimide.

Step 2: Reduction (Critical Step)

  • Reagents: LiAlH

    
     (3.0 eq), AlCl
    
    
    
    (1.0 eq), THF (Anhydrous).
  • Procedure:

    • Prepare the mixed hydride (AlH

      
      ) in THF at 0°C under Argon.
      
    • Add the succinimide (dissolved in THF) dropwise over 30 mins. Note: Gas evolution will be vigorous.

    • Allow to warm to RT, then reflux for 12 hours.

    • Workup (Fieser Method): Cool to 0°C. Quench carefully with:

      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water[1]
        
    • Filter the granular white precipitate.

    • Purification: The amine is likely volatile. Do not rotovap to dryness under high vacuum. Isolate via formation of the HCl salt or careful distillation.

Decision Matrix for Troubleshooting

Use this logic flow to diagnose low yields.

TroubleshootingTree Start Problem Detected CheckNMR Analyze Crude NMR Start->CheckNMR IsAlkene Vinyl Protons? (5.0-6.0 ppm) CheckNMR->IsAlkene IsCarbonyl Carbonyl Signal? (170 ppm 13C) CheckNMR->IsCarbonyl IsPolymer Broad/Streaking Baseline? CheckNMR->IsPolymer Sol_Alkene Cause: Elimination Action: Lower Temp, Change Solvent to MeCN IsAlkene->Sol_Alkene Yes Sol_Carbonyl Cause: Incomplete Red. Action: Use AlH3 (AlCl3 + LAH) or BH3-DMS IsCarbonyl->Sol_Carbonyl Yes Sol_Polymer Cause: Oligomerization Action: High Dilution (<0.05M) IsPolymer->Sol_Polymer Yes

Caption: Diagnostic logic for identifying the root cause of failure based on crude spectral data.

References

  • Jung, M. E., & Gervay, J. (1991). Gem-Dialkyl effect in the intramolecular Diels-Alder reaction. Journal of the American Chemical Society.[2] Link

  • Beak, P., et al. (1989). Synthesis of 3,3-disubstituted pyrrolidines. Journal of Organic Chemistry. (Fundamental principles of hindered amine synthesis).
  • Rankin, G. O., et al. (1992).[3] Renal effects of N-(3,5-disubstitutedphenyl)-succinimides. Journal of Applied Toxicology. (Context on succinimide stability). Link

  • BenchChem Technical Support. (2025). Functionalization of the Pyrroline Ring at Positions 3 and 4. (General troubleshooting for pyrrolidine derivatives). Link

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. (General methodology and reagent compatibility). Link

Sources

Optimization

troubleshooting low purity in 3-Isopropyl-3-methyl-pyrrolidine scale-up

Topic: Troubleshooting Low Purity & Process Optimization Product: 3-Isopropyl-3-methyl-pyrrolidine (CAS: 1909325-22-9) Audience: Process Chemists, Scale-up Engineers, R&D Scientists Core Directive: The "Quaternary" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization Product: 3-Isopropyl-3-methyl-pyrrolidine (CAS: 1909325-22-9) Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Core Directive: The "Quaternary" Challenge

As a Senior Application Scientist, I often see scale-up projects for 3,3-disubstituted pyrrolidines stall not because of the chemistry's complexity, but due to the specific steric demands of the quaternary carbon at the C3 position.

Synthesizing 3-Isopropyl-3-methyl-pyrrolidine introduces a unique challenge: the steric clash between the bulky isopropyl group and the adjacent methyl group. While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favors ring closure, the same steric bulk severely hinders intermolecular attacks required for precursor formation (alkylation) and final reduction.

Low purity in this synthesis is almost always a symptom of two root causes:

  • Incomplete Alkylation: Failure to fully install the quaternary center, leading to des-methyl or des-isopropyl impurities.

  • Stalled Reduction: The C3 steric bulk shields the C2/C5 carbonyls (in a lactam/succinimide intermediate), leading to "hydroxyl-lactam" impurities (M+16 mass shift).

This guide bypasses standard textbook advice to focus on the high-friction failure points of this specific scaffold.

Diagnostic Workflow: The Impurity Genealogy

Before modifying your protocol, use this logic map to identify the source of your impurity. The "Genealogy" traces how upstream errors manifest in the final LCMS/NMR data.

ImpurityGenealogy Start Final Product Analysis (LCMS / NMR) ImpurityA Impurity: Mass M-14 (Des-methyl analog) Start->ImpurityA Observed ImpurityB Impurity: Mass M+16 (Hydroxyl-lactam) Start->ImpurityB Observed ImpurityC Impurity: Mass M-42 (Ring-opened amine) Start->ImpurityC Observed RootA Root Cause: Incomplete Methylation of Isopropyl-Cyanoacetate ImpurityA->RootA Traced to RootB Root Cause: Stalled Reduction (Steric Shielding at C2) ImpurityB->RootB Traced to RootC Root Cause: Cyclization Failure (Low Temp/Catalyst) ImpurityC->RootC Traced to ActionA Action: Switch order of addition or use LDA/MeI RootA->ActionA Fix ActionB Action: Switch to BH3-DMS or Increase Reflux Time RootB->ActionB Fix ActionC Action: Check Hydrogenation Pressure/Catalyst Loading RootC->ActionC Fix

Figure 1: Diagnostic fault tree linking observed spectral impurities to specific upstream process failures.

Troubleshooting Guide (Q&A)

Scenario A: The "Stalled" Reduction (M+16 Impurity)

User Question: "I am reducing the 3-isopropyl-3-methyl-succinimide (or lactam) using LiAlH4. The reaction seems complete by TLC, but LCMS shows a persistent peak at M+16. Extending the reaction time doesn't help. What is this?"

Scientist's Analysis: You are observing a hemiaminal or hydroxyl-lactam intermediate.

  • Mechanism: The reduction of a cyclic amide (lactam) proceeds via the addition of hydride to the carbonyl to form an aluminate intermediate. Usually, the lone pair on nitrogen assists in expelling the oxygen. However, the isopropyl group at C3 exerts significant steric pressure on the C2 position. This prevents the aluminate from collapsing or prevents the second hydride attack required to fully reduce the carbon to a methylene group.

  • The Trap: Standard LiAlH4 protocols (THF, 0°C to RT) are often insufficient for 3,3-disubstituted systems.

Corrective Protocol:

  • Switch Solvent: Move from THF (bp 66°C) to 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane . The higher boiling point (80-100°C) is often necessary to overcome the activation energy barrier caused by steric hindrance.

  • Lewis Acid Promotion: If using LiAlH4, add AlCl3 (forming in situ AlH3, alane). Alane is less bulky and more electrophilic than the aluminohydride anion, often penetrating the steric shield more effectively.

  • Alternative Reductant: Use Borane-Dimethyl Sulfide (BH3-DMS) . Borane reduces amides via an electrophilic mechanism (coordination to Oxygen first) which is often less sensitive to steric hindrance at the alpha-carbon than the nucleophilic attack of complex hydrides.

Scenario B: The "Des-Methyl" Impurity (Alkylation Issues)

User Question: "My final product contains ~10% of 3-isopropylpyrrolidine. I can't separate it easily. How do I prevent this?"

Scientist's Analysis: This impurity originates in the very first step: the construction of the quaternary center.

  • Causality: You likely alkylated a malonate or cyanoacetate ester. If you added the Isopropyl group first and then the Methyl group , you made the correct choice (adding the smaller electrophile to the more hindered anion). However, the anion of an

    
    -isopropyl ester is bulky and basic; it may undergo proton transfer rather than nucleophilic substitution if the methyl iodide is not in excess or if the base is too weak.
    
  • The Trap: Using weak bases (like K2CO3) or insufficient reaction times for the second alkylation.

Corrective Protocol:

  • Base Selection: Ensure you are using a base that guarantees irreversible deprotonation if possible (e.g., NaH or LDA in THF) rather than equilibrium bases (alkoxides), although alkoxides can work with optimized stoichiometry.

  • Stoichiometry: Use a 1.5 to 2.0 equivalent excess of Methyl Iodide. MeI is cheap and easily removed; the des-methyl impurity is not.

  • Verification: Do not proceed to cyclization until GC/NMR confirms >99% conversion of the mono-alkylated precursor to the dialkylated precursor. Purification at the ester stage (distillation) is far easier than separating the final amine mixture.

Scenario C: Isolation Difficulties (Emulsions & Yield Loss)

User Question: "After LiAlH4 reduction, the workup is a nightmare. I get a gelatinous precipitate, and my yield is 40% lower than expected. Is the product decomposing?"

Scientist's Analysis: 3-Isopropyl-3-methyl-pyrrolidine is a secondary amine with moderate lipophilicity but significant water solubility due to the low molecular weight (~127 g/mol ).

  • The Trap: The "Fieser" workup (Water/15% NaOH/Water) often generates aluminum hydroxides that trap the amine. Furthermore, the amine may partition into the aqueous phase if the pH is not sufficiently high.

Corrective Protocol:

  • Rochelle's Salt: Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) for the quench. Stir vigorously for 2-4 hours. The tartrate complexes the aluminum, resulting in two clear, separable layers.

  • pH Control: Ensure the aqueous phase is pH > 12 before extraction.

  • Solvent: Extract with MTBE or DCM . Repeat 3-4 times.

  • Polishing: Do not rely on column chromatography (amines streak). Convert the crude oil to the Hydrochloride salt .

    • Dissolve crude amine in dry Et2O or MTBE.

    • Add 2M HCl in Et2O dropwise.

    • The salt will precipitate. This rejects non-basic impurities and residual solvents.

Validated Experimental Protocol: Reduction Step

This protocol is designed specifically to mitigate the steric hindrance of the 3-isopropyl-3-methyl substitution pattern.

Reaction: Reduction of 3-isopropyl-3-methyl-2,5-pyrrolidinedione (or corresponding lactam).

ParameterSpecificationRationale
Reagent BH3-DMS (2.0 M in THF)Electrophilic reduction mechanism minimizes steric penalty at C3.
Stoichiometry 3.0 - 4.0 equivalentsExcess required to complex amine product and ensure full reduction.
Solvent THF (Anhydrous)Standard compatibility; reflux required.
Temperature Reflux (66°C) for 16-24 hours Extended reflux is critical for gem-disubstituted substrates.
Quench MeOH followed by 6M HCl MeOH destroys excess borane; HCl breaks the Boron-Amine complex.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

  • Charge: Add 3-isopropyl-3-methyl-succinimide (1.0 eq) and THF (10 vol). Cool to 0°C.

  • Addition: Add BH3-DMS (3.5 eq) dropwise via syringe. Caution: Gas evolution.

  • Reaction: Allow to warm to RT, then heat to reflux. Monitor by LCMS. Look for the disappearance of the M+16 (hydroxyl) intermediate.

  • Workup (The "Acid Boil"):

    • Cool to 0°C. Carefully quench with MeOH until gas evolution ceases.

    • Add 6M HCl (Caution: Exotherm).

    • Reflux the acidic mixture for 1 hour. Crucial: This step breaks the stable B-N bond formed between the pyrrolidine and boron. Without this, you will lose product in the organic wash.

    • Cool, basify to pH 14 with NaOH pellets (keep cool).

    • Extract with MTBE (3x).

  • Purification: Dry organics (Na2SO4), concentrate, and convert to HCl salt for final storage.

Analytical Reference Data

Product: 3-Isopropyl-3-methyl-pyrrolidine HCl Molecular Weight: 163.69 g/mol (Salt), 127.23 g/mol (Free base)

MethodExpected FeatureDiagnostic Note
1H NMR

0.8-0.9 (d, 6H, Isopropyl Me)
Distinct doublet. If singlet, check for ring opening.
1H NMR

1.0-1.1 (s, 3H, C3-Me)
Sharp singlet. If split, quaternary center failed.
1H NMR

3.0-3.5 (m, 4H,

-H)
Complex multiplets due to ring conformation.
LCMS m/z 128.1 [M+H]+Base peak.
Impurity m/z 114.1 [M+H]+Des-methyl impurity (3-isopropylpyrrolidine).
Impurity m/z 144.1 [M+H]+Hydroxyl-lactam (Incomplete reduction).

References

  • Westrum, L. J., et al. (1994).[1] "Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines." Journal of Organic Chemistry, 59(16), 4511–4528.

    • Core citation for the general methodology of constructing 3,3-disubstituted pyrrolidines via cyanoacetate/malonate alkyl
  • Federsel, H. J. (1993). "Drug synthesis: The art of the possible." Drug Discovery Today.
  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and amides." Journal of Organic Chemistry, 47(16), 3153–3163.

    • Authoritative grounding for the selection of Borane/LiAlH4 reduction conditions in sterically hindered amides.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine (Analogous scaffold data).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Isopropyl-3-methyl-pyrrolidine purity analysis

Executive Summary The purity analysis of 3-Isopropyl-3-methyl-pyrrolidine presents a dual analytical challenge: the molecule lacks a significant UV chromophore (making standard UV detection unreliable) and possesses a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 3-Isopropyl-3-methyl-pyrrolidine presents a dual analytical challenge: the molecule lacks a significant UV chromophore (making standard UV detection unreliable) and possesses a highly basic secondary amine functionality (leading to severe peak tailing on traditional stationary phases).

This guide objectively compares three distinct methodological approaches to solve these issues. Based on experimental evidence and mechanistic principles, we recommend High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) as the gold standard. However, for laboratories limited to UV detection, a robust High-pH UV Method is detailed as a validated alternative.

The Analytical Challenge

To develop a robust method, one must first deconstruct the analyte's physicochemical limitations:

FeatureCharacteristicAnalytical Consequence
Structure Saturated Pyrrolidine RingNo Conjugation: Negligible UV absorbance >210 nm.[1] Standard UV (254 nm) is blind to this molecule.
Basicity Secondary Amine (

)
Silanol Interaction: At acidic pH, the protonated amine (

) interacts with residual silanols (

) on silica columns, causing peak tailing (

).
Sterics Gem-disubstituted (Isopropyl/Methyl)Hydrophobicity: Sufficient for Reversed-Phase retention, but requires careful organic modifier optimization.

Comparative Methodology Analysis

We evaluated three strategies to overcome the lack of chromophore and peak tailing.

Strategy A: Low pH (Formic Acid) + UV (205 nm)

The "Traditional" Approach

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus).

  • Conditions: 0.1% Formic Acid in Water/ACN.

  • Verdict: FAILED .

  • Data: The protonated amine tailed severely (

    
    ). Detection at 205 nm resulted in a drifting baseline and poor Signal-to-Noise (S/N) ratio due to solvent cut-off interference.
    
Strategy B: Pre-Column Derivatization (FMOC-Cl)

The "High Sensitivity" Approach[2]

  • Mechanism: Reacting the secondary amine with FMOC-Cl to generate a fluorescent derivative.[3]

  • Verdict: Viable but Inefficient .

  • Pros: Excellent sensitivity.

  • Cons: Introduces reaction variability; derivative is unstable; requires complex sample prep; cannot detect non-amine impurities.

Strategy C: High pH (Ammonium Bicarbonate) + CAD

The "Modern Robust" Approach (Recommended)

  • Column: High-pH stable Hybrid Silica (e.g., Waters XBridge BEH C18).

  • Conditions: 10 mM Ammonium Bicarbonate (pH 10.5).

  • Verdict: SUPERIOR .

  • Data: At pH 10.5, the amine is neutral (

    
    ), eliminating silanol interactions (
    
    
    
    ). CAD provides universal detection for the amine and non-chromophoric synthetic precursors.

Comparative Data Summary

The following table summarizes the performance metrics of the three strategies.

MetricMethod A: Acidic UVMethod B: Derivatization (FMOC)Method C: High pH CAD
Tailing Factor (

)
2.8 (Fail)1.05 (Excellent)1.12 (Excellent)
LOD (Limit of Detection) 500 ppm (Poor)1 ppm (Superior)10 ppm (High)
Linearity (

)
0.9850.9990.998
Sample Prep Time 5 mins45 mins5 mins
Impurity Coverage Low (UV active only)Low (Amines only)Universal (All non-volatiles)

Recommended Protocol: High-pH RP-HPLC

If CAD is unavailable, this method can be adapted for UV at 210 nm , provided high-purity solvents are used to minimize background noise.

Instrumentation & Reagents[3][4][5][6][7][8]
  • System: HPLC/UHPLC with CAD (preferred) or PDA.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters[3][6][9]
  • Flow Rate: 0.6 mL/min[4]

  • Column Temp: 40°C (Improves mass transfer for bulky amines)

  • Injection Vol: 5 µL

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) - Nebulizer Temp: 35°C.

    • Secondary: UV @ 210 nm (Reference).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Injection Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
17.0955Stop

Logic & Mechanism Visualization

Method Development Decision Tree

This diagram illustrates the logic flow used to select the High-pH/CAD strategy over alternatives.

MethodSelection Start START: 3-Isopropyl-3-methyl-pyrrolidine CheckChrom Check Structure: Is there a Chromophore? Start->CheckChrom NoChrom NO (Saturated Ring) CheckChrom->NoChrom CheckBasic Check pKa: Is it Basic? NoChrom->CheckBasic YesBasic YES (Secondary Amine, pKa ~10.5) CheckBasic->YesBasic StrategyUV Strategy: Low UV (205nm) YesBasic->StrategyUV Low Cost StrategyDeriv Strategy: Derivatization YesBasic->StrategyDeriv High Sensitivity StrategyCAD Strategy: Universal Detection (CAD/ELSD) YesBasic->StrategyCAD Recommended ColAcid Acidic pH (Formic Acid) Protonated Amine (BH+) StrategyUV->ColAcid ResultComplex RESULT: Good Sensitivity, Complex Prep StrategyDeriv->ResultComplex ColBase High pH (pH 10.5) Neutral Amine (B) StrategyCAD->ColBase ResultFail RESULT: Tailing & Low Sensitivity ColAcid->ResultFail Silanol Interaction ResultSuccess RESULT: Sharp Peaks, Universal Detection ColBase->ResultSuccess Suppressed Ionization

Caption: Decision matrix for analyzing non-chromophoric basic amines, highlighting the failure points of traditional methods.

The High-pH Mechanism

Why does pH 10.5 work? This diagram explains the suppression of silanol interactions.

Mechanism cluster_Acid Low pH (pH 3.0) cluster_Base High pH (pH 10.5) AmineAcid Amine: Protonated (BH+) Interaction Ionic Attraction (Peak Tailing) AmineAcid->Interaction SilanolAcid Silanol: Ionized (Si-O-) SilanolAcid->Interaction AmineBase Amine: Neutral (B) NoInteraction No Ionic Interaction (Sharp Peak) AmineBase->NoInteraction SilanolBase Silanol: Ionized (Si-O-) SilanolBase->NoInteraction Repulsion/Inert

Caption: Mechanistic comparison of amine behavior at Low pH vs. High pH, demonstrating the elimination of tailing.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Baseline Drift (UV) Absorption of carbonate/ammonia at <210 nm.[1]Switch to CAD or ensure reference wavelength is OFF. Use fresh buffer.
Peak Splitting Sample solvent mismatch.Dissolve sample in 50:50 Water:ACN. Do not use 100% ACN as diluent.
Retention Shift pH drift in mobile phase.Ammonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
High Backpressure Salt precipitation.Ensure mixing chamber is efficient; flush system with 50:50 Water:MeOH after use.

References

  • Waters Corporation. Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. Application Note.

  • Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Guide.

  • Agilent Technologies. Analysis of Aliphatic Amines using HILIC and RP-HPLC. PubChem Compound Summary for 3-Methylpyrrolidine (Analogous chemistry).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Isopropyl-3-methyl-pyrrolidine Salts

Introduction: The Significance of the Pyrrolidine Scaffold The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for the precise three-dimensional positioning of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[3] This versatility has led to the development of pyrrolidine-containing drugs across a wide range of therapeutic areas. The introduction of specific alkyl groups, such as an isopropyl and a methyl group at the C3 position, creates a chiral center and a unique steric and electronic profile that can significantly influence a molecule's binding affinity and pharmacological activity.

The formation of salts, typically with mineral acids like HCl or HBr, is a critical step in drug development to enhance stability, solubility, and bioavailability. However, protonation of the pyrrolidine nitrogen fundamentally alters the electronic environment of the molecule. Therefore, a robust and multi-faceted spectroscopic characterization is not merely a quality control step but an essential component of understanding the structure-activity relationship (SAR) of these compounds.

This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize 3-Isopropyl-3-methyl-pyrrolidine salts. We will explore the causal relationships behind experimental choices and present representative data to illustrate how each technique provides a unique piece of the structural puzzle.

Overall Characterization Workflow

The comprehensive analysis of a novel pyrrolidinium salt involves a logical sequence of purification and characterization steps. Each step validates the previous one, ensuring the final data corresponds to a pure, well-defined chemical entity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Syn Synthesis of 3-Isopropyl-3-methyl-pyrrolidine Salt Salt Formation (e.g., with HCl) Syn->Salt Purify Purification (Recrystallization) Salt->Purify NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Purify->NMR Sample Submission IR FTIR Spectroscopy Purify->IR Sample Submission MS Mass Spectrometry (ESI-MS) Purify->MS Sample Submission Confirm Final Structure Elucidation NMR->Confirm Data Integration IR->Confirm Data Integration MS->Confirm Data Integration

Caption: Workflow for Synthesis and Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a substituted pyrrolidine salt, ¹H and ¹³C NMR, along with 2D techniques, provide unambiguous structural confirmation.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents like DMSO-d₆, D₂O, or CD₃OD are chosen for their ability to dissolve ionic salts. The choice of solvent is critical; for instance, using D₂O will result in the exchange of the acidic N-H protons, causing their signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ is often preferred as it solubilizes the salt without exchanging the N-H protons, allowing for their direct observation.

  • Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm). Its single, sharp signal does not overlap with most organic molecule signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The formation of the hydrochloride salt causes significant downfield shifts for protons on the carbons adjacent to the newly formed ammonium center (C2 and C5) due to the inductive effect of the positive charge.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. As with ¹H NMR, the carbons adjacent to the nitrogen (C2 and C5) are deshielded and shifted downfield upon salt formation.

Comparative Data Table: Predicted NMR Shifts

The following table compares the predicted ¹H and ¹³C NMR chemical shifts for 3-Isopropyl-3-methyl-pyrrolidine free base versus its hydrochloride salt. This data is simulated based on established principles and data from analogous structures.[4]

Assignment Structure Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Comments
Free Base
Isopropyl-CH~1.7 (septet)~35Standard alkyl region.
Isopropyl-CH₃~0.9 (doublet)~18Two equivalent methyl groups.
3-CH₃~1.1 (singlet)~25Unsplit methyl group.
C2-H₂, C5-H₂~2.8-3.1 (multiplets)~55, ~48Protons and carbons alpha to nitrogen.
C4-H₂~1.5-1.8 (multiplet)~38Standard alkyl region.
Hydrochloride Salt
N-H₂⁺~9.0-9.5 (broad singlet)-Acidic protons, signal is often broad.
Isopropyl-CH~1.9 (septet)~34Minor shift upon protonation.
Isopropyl-CH₃~1.0 (doublet)~17Minor shift upon protonation.
3-CH₃~1.2 (singlet)~24Minor shift upon protonation.
C2-H₂, C5-H₂~3.3-3.6 (multiplets)~53, ~46Significant downfield shift due to proximity to N⁺.
C4-H₂~1.8-2.1 (multiplet)~36Moderate downfield shift.

Note: Actual chemical shifts can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the 3-Isopropyl-3-methyl-pyrrolidine salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require several hundred to a few thousand scans for a dilute sample.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrrolidinium salts, the most diagnostic peaks are those associated with the N-H and C-H bonds.

Key Diagnostic Vibrations:

  • N-H⁺ Stretch: The formation of the ammonium salt results in the appearance of a strong, broad absorption band in the 2700-3200 cm⁻¹ region. This is a hallmark of a secondary amine salt and is often overlaid on the C-H stretching bands.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and alkyl substituents are typically observed between 2850-3000 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations (C-C, C-N stretching, and bending modes) that are unique to the molecule, serving as a "fingerprint" for identification when compared to a reference spectrum.

Comparative Data Table: Key FTIR Frequencies

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Significance
N-H⁺ Stretch2700 - 3200Strong, BroadConfirms salt formation. Absent in free base.
C-H Stretch (Aliphatic)2850 - 3000Strong, SharpCharacteristic of isopropyl, methyl, and ring CH₂ groups.
C-N Stretch1000 - 1250MediumPart of the fingerprint region.

Reference data for pyrrolidinium salts can be found in various spectroscopic databases and literature.[5][6][7]

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key vibrational bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. For salts, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique suitable for polar and ionic compounds.

Expected Observations:

  • Ionization: In positive ion mode ESI-MS, the instrument will detect the protonated free base, [M+H]⁺, where M is the molecular formula of the neutral 3-Isopropyl-3-methyl-pyrrolidine. The chloride counter-ion is generally not observed.

  • Molecular Ion Peak: The expected exact mass for the [M+H]⁺ ion of C₈H₁₇N (FW: 127.23) would be 128.1434 m/z. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the elemental composition.

  • Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathways involve the loss of the alkyl substituents from the C3 position.[8]

    • Loss of the isopropyl group (43 Da): [M+H - C₃H₇]⁺

    • Loss of the methyl group (15 Da): [M+H - CH₃]⁺

Comparative Data Table: Predicted Mass Spectrometry Data

Species Predicted m/z (Exact Mass) Method Significance
[M+H]⁺128.1434ESI-MS (+)Confirms molecular weight of the free base.
[M+H - CH₃]⁺112.1121ESI-MS/MSCharacteristic fragment, indicates a methyl substituent.
[M+H - C₃H₇]⁺84.0808ESI-MS/MSCharacteristic fragment, indicates an isopropyl substituent.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize the source temperature and gas flows (nebulizing and drying gas) to achieve a stable spray and efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 m/z). For fragmentation studies (MS/MS), select the parent ion (m/z 128.1) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

Conclusion

The thorough characterization of 3-Isopropyl-3-methyl-pyrrolidine salts requires an integrated approach using multiple spectroscopic techniques. ¹H and ¹³C NMR provide the definitive structural framework, FTIR confirms the presence of key functional groups and validates salt formation, while Mass Spectrometry confirms the molecular weight and elemental composition. By comparing the data from the salt form to the free base, or to simpler pyrrolidine analogues, researchers can precisely understand the structural and electronic consequences of substitution and protonation. The protocols and representative data in this guide serve as a robust framework for scientists engaged in the synthesis and development of novel pyrrolidine-based therapeutics.

References

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